(S)-1-Boc-3-hydroxypiperidine
Description
Propriétés
IUPAC Name |
tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h8,12H,4-7H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJXHKXIOCDSEB-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363881 | |
| Record name | (S)-1-Boc-3-hydroxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143900-44-1 | |
| Record name | (S)-1-Boc-3-hydroxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-1-Boc-3-hydroxypiperidine: A Key Chiral Intermediate in Pharmaceutical Synthesis
(S)-1-Boc-3-hydroxypiperidine is a pivotal chiral building block extensively utilized in medicinal chemistry and organic synthesis. Its structural features, particularly the stereodefined hydroxyl group and the Boc-protected amine, make it an invaluable intermediate for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.
Compound Identification and Chemical Properties
This compound, also known as (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate, is a white to off-white solid at room temperature.[1][2] The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in common organic solvents, facilitating its use in a wide range of chemical transformations.[1]
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 143900-44-1[3] |
| Molecular Formula | C₁₀H₁₉NO₃[3] |
| Molecular Weight | 201.26 g/mol [3] |
| IUPAC Name | tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate[4] |
| Synonyms | (S)-N-Boc-3-hydroxypiperidine, (S)-1-Boc-3-piperidinol, (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate[3][4] |
| InChI Key | UIJXHKXIOCDSEB-QMMMGPOBSA-N[5] |
| SMILES | CC(C)(C)OC(=O)N1CCC--INVALID-LINK--C1[5] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | White to tan powder or crystalline powder | [2][5] |
| Melting Point | 34-40 °C | [5] |
| Boiling Point | 292.3 ± 33.0 °C (Predicted) | [5] |
| Density | 1.107 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in methanol (B129727) and other common organic solvents | [2][5] |
| Optical Activity | [α]²²/D +10.0°, c = 1 in chloroform | [2][5] |
| pKa | 14.74 ± 0.20 (Predicted) | [2] |
| Flash Point | 110 °C | [5] |
Role in Drug Development: The Synthesis of Ibrutinib
The primary significance of this compound in the pharmaceutical industry lies in its role as a key chiral intermediate for the synthesis of Ibrutinib.[2][3] Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][4] Dysregulation of this pathway is implicated in the survival and proliferation of malignant B-cells.[4]
Ibrutinib is approved for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[3][4] The specific (S)-stereochemistry of the hydroxypiperidine moiety is crucial for the drug's potent and selective binding to the BTK active site.[4]
Logical Relationship: From Intermediate to Therapeutic Action
The following diagram illustrates the pivotal position of this compound in the development of Ibrutinib.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Ibrutinib's Mechanism of Action
The B-cell receptor (BCR) signaling pathway is essential for the proliferation and survival of B-cells.[2] Upon antigen binding, the BCR activates a cascade of downstream kinases, with BTK playing a central role.[4] BTK activation leads to the phosphorylation of phospholipase Cγ2 (PLCγ2), triggering signals that promote cell growth and inhibit apoptosis.[4][6]
Ibrutinib functions by covalently and irreversibly binding to a cysteine residue (Cys481) in the active site of BTK.[4][7] This action blocks the enzyme's kinase activity, effectively shutting down the downstream signaling cascade and leading to the death of malignant B-cells.[2][4]
The diagram below outlines the core components of the BTK signaling pathway and the specific point of intervention by Ibrutinib.
Synthesis Methodologies
This compound can be prepared through several synthetic routes, primarily categorized as chemical resolution and biotransformation.[3]
-
Chemical Resolution: This traditional method involves the resolution of a racemic mixture of 3-hydroxypiperidine (B146073) using a chiral resolving agent, such as a tartaric acid derivative. The resolved (S)-3-hydroxypiperidine is then protected with a Boc group. However, this method often suffers from low yields (theoretical maximum of 50%) and high costs.[3][8]
-
Biotransformation: Biocatalytic methods have emerged as a more efficient and environmentally friendly alternative.[8] These methods typically involve the asymmetric reduction of the prochiral ketone, N-Boc-piperidin-3-one, using a ketoreductase (KRED) enzyme. This approach offers high enantioselectivity and yield under mild reaction conditions.[3][9]
Experimental Workflow: Biocatalytic Synthesis
The following diagram outlines a typical workflow for the synthesis of this compound using a ketoreductase enzyme.
Detailed Experimental Protocol: KRED-Catalyzed Asymmetric Reduction
This protocol is a representative example based on published methodologies for the biocatalytic synthesis of this compound.[8][9]
1. Materials and Reagents:
-
N-Boc-3-piperidone (Substrate)
-
Ketoreductase (KRED) enzyme (e.g., KRED 110)
-
Co-factor regeneration system (e.g., Glucose and Glucose Dehydrogenase)[8][9]
-
Buffer solution (e.g., Phosphate or Triethanolamine HCl buffer, pH 6.5-7.5)[8][9]
-
Organic solvent for substrate (e.g., Isopropanol or Ethanol)[8]
-
Extraction solvent (e.g., Ethyl Acetate)[8]
-
Drying agent (e.g., Anhydrous Sodium Sulfate)[8]
2. Reaction Setup:
-
To a temperature-controlled reaction vessel, add the buffer solution.
-
Dissolve the required amounts of the co-factor (e.g., 0.1 g·L⁻¹ NADP⁺) and the co-factor regeneration system components (e.g., 110 g·L⁻¹ D-glucose).[9]
-
Add the KRED enzyme and glucose dehydrogenase.[9] The enzyme loading is typically optimized (e.g., <5% w/w).[10]
-
Dissolve the N-Boc-3-piperidone substrate (e.g., 10-100 g/L) in a minimal amount of a suitable organic solvent and add it to the reaction mixture.[8][9]
3. Reaction Conditions:
-
Stir the mixture at a constant rate (e.g., 230 rpm) for 3-24 hours.[8][9]
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]
-
Maintain the pH of the reaction at the optimal level for the enzyme (e.g., 6.5) by adding a base solution (e.g., 2 M NaOH) as needed.[9]
4. Work-up and Purification:
-
Upon completion, terminate the reaction. If using whole cells, pass the reaction mass through a celite bed to remove the biocatalyst.[8]
-
Extract the aqueous filtrate with an organic solvent, such as ethyl acetate, multiple times.[8][9]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[8]
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product, often as an oil or residue.[8]
-
Purify the crude product, if necessary, by methods such as crystallization or column chromatography to yield the final this compound as a white solid.
5. Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as Gas Chromatography (GC), HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[8]
-
Determine the enantiomeric excess (ee) using chiral HPLC to confirm the stereochemical purity of the (S)-enantiomer.[8] A typical result shows >99% ee.[10]
-
¹H NMR data (in CDCl₃) shows characteristic peaks around 1.4-1.5 ppm (9H, Boc group), 3.0-3.8 ppm (piperidine ring protons), and a broad singlet for the hydroxyl proton.[8]
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Reference |
| Hazard | H315 | Causes skin irritation | [11] |
| H319 | Causes serious eye irritation | [11] | |
| H335 | May cause respiratory irritation | [11] | |
| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [11] |
| P280 | Wear protective gloves/eye protection/face protection | [11] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water | [11] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [11] |
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed and away from strong oxidizing agents.[5]
Conclusion
This compound is a high-value chiral intermediate whose importance is intrinsically linked to the development of modern targeted pharmaceuticals like Ibrutinib. The evolution of its synthesis from classical chemical resolution to more efficient and sustainable biocatalytic processes highlights significant advancements in synthetic organic chemistry. A thorough understanding of its chemical properties, synthesis, and handling is essential for researchers and scientists in the field of drug discovery and development.
References
- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 3. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 4. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to (S)-1-Boc-3-hydroxypiperidine: Structure, Stereochemistry, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Boc-3-hydroxypiperidine, also known as (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate, is a chiral synthetic building block of significant importance in the pharmaceutical industry. Its rigid piperidine (B6355638) core and stereodefined hydroxyl group make it a valuable intermediate in the synthesis of complex biologically active molecules. Notably, it is a key chiral intermediate for the synthesis of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies.[1] This guide provides a comprehensive overview of its structure, stereochemistry, physical and chemical properties, and detailed methodologies for its synthesis and characterization.
Molecular Structure and Stereochemistry
This compound possesses a piperidine ring where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. The chirality of the molecule is determined by the stereocenter at the C-3 position, which bears a hydroxyl group in the (S) configuration. This specific stereochemistry is crucial for the biological activity of the final pharmaceutical products synthesized from this intermediate.
Chemical Structure:
Stereochemistry: The absolute configuration at the C-3 position is designated as (S), which dictates the spatial arrangement of the hydroxyl group.
Molecular Identifiers: A comprehensive list of identifiers for this compound is provided in the table below.
| Identifier | Value |
| CAS Number | 143900-44-1 |
| Molecular Formula | C₁₀H₁₉NO₃ |
| Molecular Weight | 201.26 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CCC--INVALID-LINK--C1 |
| InChI | 1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h8,12H,4-7H2,1-3H3/t8-/m0/s1 |
| InChIKey | UIJXHKXIOCDSEB-QMMMGPOBSA-N |
Physical and Chemical Properties
This compound is typically a white to off-white solid at room temperature. A summary of its key physical and chemical properties is presented in the following table.
| Property | Value |
| Appearance | White to off-white solid[2] |
| Melting Point | 34-40 °C |
| Optical Rotation | [α]²²/D +10.0° (c = 1 in chloroform) |
| Solubility | Soluble in methanol |
| Flash Point | > 110 °C (> 230 °F) - closed cup |
Synthesis of this compound
The enantiomerically pure this compound can be prepared through two primary routes: biocatalytic asymmetric reduction of a prochiral ketone and chemical resolution of a racemic mixture of 3-hydroxypiperidine (B146073) followed by N-protection.
Biocatalytic Asymmetric Reduction
This method employs a ketoreductase (KRED) enzyme to stereoselectively reduce N-Boc-3-piperidone to the desired (S)-alcohol. This approach is often favored for its high enantioselectivity and environmentally friendly reaction conditions.
Experimental Protocol: Enzymatic Reduction of N-Boc-3-piperidone
-
Reaction Setup: In a suitable reaction vessel, a solution of N-1-Boc-3-piperidone (10 g/L) is prepared in isopropanol (B130326) (IPA).
-
Buffer and Cofactor Addition: A 200mM triethanolamine (B1662121) HCl buffer (pH 7.5) and NAD⁺ (10mM) are added to the reaction mixture.
-
Enzyme Addition: 3% (w/w) of a suitable ketoreductase (e.g., KRED 110) is added to initiate the reaction.
-
Reaction Conditions: The reaction mixture is stirred at approximately 230 rpm at a controlled temperature of 35-40 °C.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically subjected to an extractive work-up followed by purification, which may include chromatography, to yield the pure this compound.
Chemical Resolution
This classical method involves the separation of a racemic mixture of 3-hydroxypiperidine using a chiral resolving agent, followed by the protection of the nitrogen atom of the desired enantiomer with a Boc group.
Experimental Protocol: Chemical Resolution of (±)-3-Hydroxypiperidine and Subsequent Boc-Protection
-
Formation of Diastereomeric Salts: Racemic 3-hydroxypiperidine is dissolved in a suitable solvent, and a chiral resolving agent, such as L-camphorsulfonic acid, is added. This forms diastereomeric salts.
-
Fractional Crystallization: The diastereomeric salts are separated based on their differential solubility through fractional crystallization. The less soluble salt, containing the desired (S)-enantiomer, is isolated by filtration.
-
Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base to liberate the free (S)-3-hydroxypiperidine.
-
Boc-Protection: The enantiomerically enriched (S)-3-hydroxypiperidine is then dissolved in a suitable solvent and reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base (e.g., triethylamine (B128534) or sodium bicarbonate) to afford this compound.
-
Purification: The final product is purified by standard techniques such as column chromatography or recrystallization.
Analytical Characterization
The identity, purity, and stereochemical integrity of this compound are confirmed using various analytical techniques.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a crucial technique to determine the enantiomeric excess (e.e.) of the final product.
| HPLC Parameters | |
| Column | Chiralpak IA |
| Mobile Phase | n-hexane:ethanol (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
Gas Chromatography (GC): GC can be employed to assess the chemical purity of the compound.
| GC Parameters | |
| Column | Rtx-5 Amine (30 m x 0.53 mm, 3.0 µm) |
| Carrier Gas | Nitrogen |
| Detector | Flame Ionization Detector (FID) |
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the chemical structure of the molecule.
-
¹H NMR (300 MHz, CDCl₃): δ (ppm) 1.43-1.55 (m, 11H, includes Boc group and piperidine protons), 1.73-1.78 (m, 1H), 1.87-1.89 (m, 1H), 3.03-3.13 (m, 2H), 3.73-3.78 (m, 1H), 4.11-4.13 (m, 2H).
-
¹³C NMR: While a publicly available spectrum was not found during the literature search, analytical service providers such as Pharmaffiliates offer characterization including ¹³C NMR.[3]
Logical Workflow and Diagrams
The synthesis of this compound can be visualized through the following workflows.
DOT Script for Synthetic Pathways:
Figure 1: Synthetic pathways to this compound.
Conclusion
This compound is a fundamentally important chiral building block in modern medicinal chemistry. The choice between a biocatalytic or a chemical resolution approach for its synthesis depends on factors such as cost, scale, and environmental considerations. The detailed protocols and analytical methods provided in this guide offer a comprehensive resource for researchers and professionals engaged in the synthesis and application of this key pharmaceutical intermediate.
References
An In-depth Technical Guide on the Solubility and Stability of (S)-1-Boc-3-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of (S)-1-Boc-3-hydroxypiperidine, a key chiral intermediate in the synthesis of various pharmaceutical compounds, notably the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[1][2] Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the known qualitative information and presents detailed, standardized experimental protocols for the systematic determination of these critical physicochemical properties.
Core Properties of this compound
This compound is a white to pale yellow powder or crystalline solid.[1][3] The presence of the tert-butoxycarbonyl (Boc) protecting group significantly influences its chemical properties, rendering it stable under a variety of conditions.[4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉NO₃ | [5] |
| Molecular Weight | 201.26 g/mol | [5] |
| Melting Point | 34-40 °C | [5][6] |
| Appearance | White to tan powder or crystalline powder | [1][7] |
| Optical Activity | [α]22/D +10.0°, c = 1 in chloroform | [5][6] |
Solubility Profile
Currently, there is a lack of comprehensive quantitative solubility data for this compound across a wide range of solvents and temperatures in the public domain. The available information is primarily qualitative.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Methanol (B129727) | Soluble | [1][3] |
| Chloroform | Soluble | [5][6] |
To address this gap, a standardized experimental protocol for determining the equilibrium solubility of this compound is provided below.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[8][9][10][11][12]
Materials:
-
This compound (purity >99%)
-
A range of solvents of varying polarities (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, heptane)
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each solvent in separate glass vials. The excess solid should be visually apparent.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C and 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same temperature to allow the undissolved solid to settle. Centrifuge the vials to further facilitate the separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.
-
Data Reporting: Express the solubility in mg/mL or mol/L at the specified temperature for each solvent.
Caption: Workflow for determining solubility.
Stability Profile
Table 3: Predicted Stability of this compound
| Condition | Predicted Stability | Rationale |
| Acidic pH | Labile | The Boc group is readily cleaved under acidic conditions. |
| Neutral pH | Stable | The molecule is expected to be stable at neutral pH. |
| Basic pH | Stable | The Boc group is known to be stable under basic conditions. |
| Elevated Temperature | Potentially Labile | Thermal degradation may occur at high temperatures. |
| Oxidative Stress | Likely Stable | No obvious functionalities highly susceptible to oxidation. |
| Photostability | Likely Stable | No significant chromophores to suggest high photosensitivity. |
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.
Materials:
-
This compound (purity >99%)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
A suitable solvent for stock solution preparation (e.g., methanol or acetonitrile)
-
Temperature-controlled oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80 °C) in an oven for a defined period.
-
Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.
Caption: Boc group degradation pathway.
Role in Synthesis
This compound is a crucial chiral building block for the synthesis of the anticancer drug ibrutinib.[1][2] Its stereochemistry is essential for the biological activity of the final product.
Caption: Synthesis of Ibrutinib.
Conclusion
While qualitative data suggests that this compound is a stable compound with solubility in common organic solvents, there is a clear need for comprehensive quantitative studies to fully characterize its physicochemical properties. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to generate the necessary data for formulation development, process optimization, and regulatory submissions. A thorough understanding of the solubility and stability of this key intermediate is paramount for its effective utilization in the synthesis of life-saving pharmaceuticals.
References
- 1. This compound | 143900-44-1 [chemicalbook.com]
- 2. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 3. (S) -1-Boc-3-Hydroxypiperidine [hsppharma.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound 97 143900-44-1 [sigmaaldrich.com]
- 6. This compound 97 143900-44-1 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. benchchem.com [benchchem.com]
- 11. enamine.net [enamine.net]
- 12. dissolutiontech.com [dissolutiontech.com]
Chiral Synthesis of (S)-1-Boc-3-hydroxypiperidine: An In-depth Technical Guide
(S)-1-Boc-3-hydroxypiperidine is a critical chiral building block in the synthesis of numerous pharmaceuticals, most notably the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1][2][3][4] Its specific stereochemistry is essential for the biological activity and safety of the final active pharmaceutical ingredient (API).[3] This technical guide provides a comprehensive overview of the primary chiral synthesis strategies for this high-value intermediate, including enzymatic reduction, chemical resolution, and synthesis from chiral precursors. Detailed experimental protocols, comparative data, and process workflows are presented to assist researchers, scientists, and drug development professionals in this field.
Overview of Synthetic Strategies
The synthesis of enantiomerically pure this compound can be broadly categorized into three main approaches:
-
Asymmetric Reduction of a Prochiral Ketone: This is one of the most efficient methods, utilizing a biocatalyst, such as a ketoreductase (KRED) or a whole-cell system, to reduce the prochiral N-Boc-3-piperidone to the desired (S)-alcohol with high enantioselectivity.[1][2] This approach is favored for its mild reaction conditions, high yields, and exceptional stereoselectivity.[1]
-
Chemical Resolution of a Racemic Mixture: This classical method involves the separation of a racemic mixture of 1-Boc-3-hydroxypiperidine using a chiral resolving agent, such as L-camphorsulfonic acid.[5] While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer and can be operationally intensive.[1][5]
-
Synthesis from a Chiral Pool: This strategy employs a readily available and inexpensive chiral starting material, such as (R)-glyceraldehyde acetonide, to construct the chiral piperidine (B6355638) ring.[6] This method avoids a resolution step, directly yielding the chiral product.[6]
The following sections will delve into the specifics of each of these synthetic routes, providing quantitative data and detailed experimental protocols.
Asymmetric Reduction of N-Boc-3-piperidone
Biocatalytic asymmetric reduction of N-Boc-3-piperidone is a highly effective method for producing this compound. This can be achieved using isolated enzymes (ketoreductases) or whole-cell systems.
Using Ketoreductases (KREDs)
A variety of ketoreductases have been screened and optimized for the enantioselective reduction of N-Boc-3-piperidone.[5] These enzymes often require a cofactor, such as NADH or NADPH, which necessitates a cofactor regeneration system for economic viability.[7] Common regeneration systems involve using a secondary enzyme like glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH) with a corresponding co-substrate (glucose or formate).[7][8]
Quantitative Data for Ketoreductase-Mediated Synthesis
| Catalyst System | Substrate Conc. | Co-substrate | Temp. (°C) | Time (h) | Conversion/Yield | e.e. (%) | Reference |
| KRED 110 | 10 g/L | Isopropanol (B130326) (IPA) | 35-40 | 3-4 | >99% Purity | 100 | [5] |
| Candida parapsilosis Carbonyl Reductase (CprCR) with GDH | 100 g/L | Glucose | N/A | N/A | 97.8% | 99.8 | [4] |
| Co-expressed KRED and GDH | 100 g/L | 130 g/L Glucose | 35 | 24 | >99% | >99 | [7] |
| Recombinant E. coli with FDH | 40 g/L | 400 mmol/L Sodium Formate | 30 | 6 | 95.5% | 100 | [8] |
| Recombinant E. coli with GDH | 40 g/L | 300 mmol/L Glucose | 30 | 6 | 98.25% | 100 | [8] |
| Recombinant E. coli in biphasic system | 100 g/L | 90 g/L Isopropanol | 30 | 6 | 97.0% | 100 | [8] |
Experimental Protocol: Asymmetric Reduction using KRED 110 [5]
-
Reaction Setup: In a suitable reaction vessel, dissolve N-1-Boc-3-piperidone (10 g/L) in isopropanol (IPA).
-
Buffer and Cofactor: Add 200 mM triethanolamine (B1662121) HCl buffer (pH 7.5) and 10 mM NAD+.
-
Enzyme Addition: Add the ketoreductase enzyme, KRED 110 (3% w/v).
-
Reaction Conditions: Stir the reaction mixture at 230 rpm and maintain the temperature between 35-40 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Analysis: Upon completion (typically 3-4 hours), the product can be extracted and analyzed by GC and Chiral HPLC to confirm purity and enantiomeric excess. The chiral HPLC analysis can be performed using a Chiralpak IC column with a mobile phase of 5% IPA in n-hexane.[5]
Experimental Workflow: KRED-Catalyzed Asymmetric Reduction
Caption: Workflow for KRED-catalyzed asymmetric reduction.
Using Whole-Cell Biocatalysts
Whole-cell biocatalysis, for instance using Baker's yeast (Saccharomyces cerevisiae), offers a cost-effective and environmentally friendly alternative to using isolated enzymes.[5][9] These systems have the advantage of containing the necessary enzymes and cofactor regeneration mechanisms within the cell.
Experimental Protocol: Reduction using Baker's Yeast [5]
-
Yeast Suspension: Suspend commercial Baker's yeast (e.g., 20g) in a sucrose (B13894) solution (e.g., 40g in 200 mL water).
-
Activation: Stir the suspension for 30 minutes at 35-40 °C to activate the yeast.
-
Substrate Addition: Add N-1-Boc-3-piperidone (e.g., 1g).
-
Reaction: Continue stirring at 35-40 °C for 48 hours.
-
Work-up: After the reaction, add ethyl acetate (B1210297) and celite to the mixture and stir for 30 minutes.
-
Extraction: Filter the mixture and extract the filtrate with ethyl acetate.
-
Purification: Dry the combined organic extracts with sodium sulfate (B86663) and evaporate the solvent under vacuum to obtain the product.
Chemical Resolution of (±)-1-Boc-3-hydroxypiperidine
This method involves the preparation of a racemic mixture of 1-Boc-3-hydroxypiperidine followed by resolution using a chiral acid.
Quantitative Data for Chemical Resolution
| Resolving Agent | Yield of (S)-enantiomer | Chiral Purity (e.e. %) | GC Purity (%) | Reference |
| L-camphorsulfonic acid ammonium (B1175870) salt | >29% | >99.2% | >99.1% | [10] |
Experimental Protocol: Resolution using L-camphorsulfonic acid [10]
-
Ammonia (B1221849) Displacement: Dissolve 3-hydroxypiperidine (B146073) and 0.5 molar equivalents of L-camphorsulfonic acid ammonium salt in an organic solvent. Reflux to displace ammonia.
-
Salt Formation: After removing the solvent, the resulting diastereomeric salts are formed.
-
Fractional Crystallization: Crystallize the diastereomeric salt mixture from an ethanol-methyl tertiary butyl ether (MTBE) system to selectively precipitate the (S)-3-hydroxypiperidine-L-camphorsulfonate salt.
-
Liberation of the Amine: Treat the isolated (S)-crystal salt with a base, such as ammonia water, to liberate the free (S)-3-hydroxypiperidine.
-
Boc Protection: React the (S)-3-hydroxypiperidine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O to yield the final product, this compound.
-
Resolving Agent Recovery: The aqueous phase from the base treatment can be processed to recover the L-camphorsulfonic acid ammonium salt with a yield of over 95%.[10]
Logical Relationship: Chemical Resolution Process
Caption: Logical flow of the chemical resolution process.
Synthesis from a Chiral Pool
An alternative to resolution and asymmetric catalysis is to start from a molecule that already contains the desired stereocenter. A patented method describes the synthesis from (R)-glyceraldehyde acetonide.[6]
Synthetic Pathway from (R)-Glyceraldehyde Acetonide
The synthesis involves the following key transformations:[6]
-
Wittig Reaction: Acetonitrile group addition to (R)-glyceraldehyde acetonide.
-
Reduction: Palladium-carbon catalyzed reduction of the double bond.
-
Deprotection: Removal of the acetonide protecting group.
-
Selective Tosylation: Selective addition of a p-tosyl group.
-
Reductive Cyclization: Raney nickel-catalyzed reduction of the nitrile group and subsequent ring closure to form (S)-3-hydroxypiperidine.
-
Boc Protection: Protection of the piperidine nitrogen with a Boc group to yield the final product.
This method leverages a cheap chiral raw material to produce the chiral product, avoiding resolution losses.[6]
Signaling Pathway: Chiral Pool Synthesis
Caption: Synthetic pathway from a chiral pool starting material.
Conclusion
The chiral synthesis of this compound can be successfully achieved through several distinct strategies. Biocatalytic asymmetric reduction stands out as a highly efficient, green, and scalable method, consistently delivering high yields and excellent enantiomeric purity. Chemical resolution, while a more traditional approach, remains a viable option, though it is less atom-economical. Synthesis from the chiral pool offers an elegant solution that avoids both resolution and asymmetric catalysis, directly converting a simple chiral precursor into the desired product. The choice of synthetic route will ultimately depend on factors such as cost of materials and catalysts, scalability requirements, and the desired level of process greenness. This guide provides the foundational data and methodologies to aid in making an informed decision for the synthesis of this crucial pharmaceutical intermediate.
References
- 1. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 2. This compound | 143900-44-1 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. CN105801518A - this compound synthesis method - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
The Cornerstone of Chiral Synthesis: A Technical Guide to (S)-1-Boc-3-hydroxypiperidine
(S)-1-Boc-3-hydroxypiperidine has emerged as an indispensable chiral building block in modern organic synthesis, particularly in the realm of pharmaceutical development. Its rigid piperidine (B6355638) core, coupled with a strategically placed hydroxyl group and a versatile Boc-protecting group, offers chemists a powerful tool for the stereocontrolled synthesis of complex, biologically active molecules. This technical guide provides an in-depth overview of its applications, synthesis, and the crucial role it plays in the development of targeted therapeutics.
Physicochemical Properties and Spectroscopic Data
This compound is a white to off-white solid with a melting point range of 34-45 °C.[1] It is soluble in common organic solvents like methanol.[2][3] The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility, making it amenable to a wide range of reaction conditions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 143900-44-1 | [1][4] |
| Molecular Formula | C₁₀H₁₉NO₃ | [1][4] |
| Molecular Weight | 201.26 g/mol | [1][4] |
| Appearance | Off-white solid | [1] |
| Melting Point | 34-45 °C | [1] |
| Optical Rotation | [α]²²/D +10.0° (c=1 in chloroform) | [3] |
| Purity | ≥99% (Chiral Purity) | [1] |
Spectroscopic Characterization:
The structural integrity and stereochemistry of this compound are confirmed through various spectroscopic techniques.
-
¹H NMR (CDCl₃, 300 MHz): δ 1.43-1.55 (11H), 1.73-1.78 (1H), 1.87-1.89 (1H), 3.03-3.13 (2H), 3.73-3.78 (1H), 4.11-4.13 (2H).
Applications in Drug Discovery and Development
The chiral nature of this compound makes it a critical starting material for the synthesis of enantiomerically pure pharmaceuticals. Its piperidine scaffold is a common motif in a multitude of bioactive compounds.
Bruton's Tyrosine Kinase (BTK) Inhibitors
A prominent application of this chiral building block is in the synthesis of ibrutinib , a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[2][3][5][6] BTK is a key signaling protein in the B-cell receptor pathway, and its inhibition is a validated therapeutic strategy for various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia.[5][7] The (S)-configuration of the hydroxypiperidine moiety is crucial for the high affinity and selectivity of ibrutinib.
P2X7 Receptor Antagonists
This compound also serves as a key intermediate in the synthesis of antagonists for the human P2X7 receptor.[3][6][] The P2X7 receptor is an ATP-gated ion channel involved in inflammation, immune responses, and neurobiology.[9][10][11] Antagonizing this receptor is a promising therapeutic approach for a range of inflammatory and neurological disorders.
Synthetic Methodologies
The efficient and stereoselective synthesis of this compound is paramount for its utility. Both chemical and biocatalytic methods have been developed, with the latter gaining prominence due to its high enantioselectivity and environmentally friendly nature.
Biocatalytic Synthesis
The asymmetric reduction of the prochiral ketone, N-Boc-3-piperidone, using ketoreductases (KREDs) or whole-cell biocatalysts is a highly effective method for producing this compound with excellent enantiomeric excess (ee).[5][9]
Table 2: Comparison of Biocatalytic Methods for this compound Synthesis
| Biocatalyst | Substrate | Co-factor/Co-substrate | Yield | Enantiomeric Excess (ee) | Reference |
| Baker's Yeast | N-Boc-3-piperidone | Glucose | 90-95% | >99% (S) | [9] |
| Ketoreductase (KRED 110) | N-Boc-3-piperidone | NAD⁺, Isopropanol | >99% | >99% (S) | [9] |
| Aldo-keto reductase (AKR-43) | N-Boc-3-piperidone | Glucose Dehydrogenase | >99% | >99% (S) | [12] |
| Co-expressing KRED and GDH | N-Boc-3-piperidone | Glucose | >99% | >99% (S) | [13] |
Experimental Protocol: Enzymatic Reduction using Ketoreductase
This protocol is a representative example of a lab-scale enzymatic reduction.
-
Reaction Setup: In a suitable reaction vessel, dissolve N-1-Boc-3-piperidone (10 g/L) in isopropanol.
-
Buffer and Co-factor: Add 200 mM triethanolamine (B1662121) HCl buffer (pH 7.5) and NAD⁺ (10 mM).
-
Enzyme Addition: Introduce the ketoreductase enzyme (e.g., KRED 110, 3% w/v).
-
Reaction Conditions: Stir the mixture at 230 rpm and maintain the temperature between 35-40 °C for 3-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate (B1210297) and n-hexane (1:1).
-
Work-up and Purification: Upon completion, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain this compound.
Chemical Synthesis
While biocatalysis is often preferred, chemical synthesis routes provide an alternative. One such method involves a multi-step synthesis starting from the chiral pool material, (R)-glyceraldehyde acetonide.[14][15]
Key Steps in the Chemical Synthesis from (R)-glyceraldehyde acetonide:
-
Wittig Reaction: Acetonitrile group addition to (R)-glyceraldehyde acetonide.[14][15]
-
Reduction: Palladium-on-carbon catalyzed reduction of the double bond.[14][15]
-
Deprotection: Removal of the acetonide protecting group.[14][15]
-
Selective Tosylation: Selective addition of a p-toluenesulfonyl group.[14][15]
-
Reductive Cyclization: Raney nickel-catalyzed hydrogenation of the nitrile and concomitant ring closure to form the piperidine ring.[14][15]
-
Boc Protection: Protection of the piperidine nitrogen with a Boc group to yield the final product.[14][15]
Another chemical approach involves the resolution of racemic 3-hydroxypiperidine (B146073) using a chiral resolving agent like D-pyroglutamic acid, followed by Boc protection.[16]
Experimental Protocol: Chemical Resolution and Boc Protection
This protocol outlines a chemical resolution approach.
-
Hydrogenation: Hydrogenate 3-pyridone in the presence of a rhodium catalyst to obtain racemic 3-hydroxypiperidine.[16]
-
Resolution: Reflux the racemic 3-hydroxypiperidine with D-pyroglutamic acid in an ethanol (B145695) solution. Cool the solution to allow for the crystallization of (S)-3-hydroxypiperidine D-pyroglutamate.[16]
-
Boc Protection: Treat the resolved (S)-3-hydroxypiperidine salt with di-tert-butyl dicarbonate (B1257347) under basic conditions to afford this compound.[16]
-
Purification: Purify the product through extraction, drying, and recrystallization.[16]
Conclusion
This compound stands as a testament to the power of chiral building blocks in advancing organic synthesis and drug discovery. Its strategic use has enabled the development of life-saving medicines, and the ongoing refinement of its synthesis, particularly through green biocatalytic methods, ensures its continued importance. For researchers and professionals in the pharmaceutical and chemical industries, a thorough understanding of the properties, applications, and synthesis of this versatile molecule is essential for innovation and success.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 6. This compound | 143900-44-1 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 9. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]
- 11. iris.unife.it [iris.unife.it]
- 12. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CN105801518A - this compound synthesis method - Google Patents [patents.google.com]
- 16. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
Spectroscopic Profile of (S)-1-Boc-3-hydroxypiperidine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for (S)-1-Boc-3-hydroxypiperidine (CAS: 143900-44-1), a chiral intermediate crucial in the synthesis of various pharmaceutical compounds, including the anticancer drug ibrutinib.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Properties
Spectroscopic Data Summary
The following sections present the quantitative data for ¹H NMR, ¹³C NMR, IR, and MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The assignments are summarized below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.80 - 3.70 | m | 1H | H3 (CH-OH) |
| ~3.65 - 3.50 | m | 1H | H6 (axial) |
| ~3.40 - 3.25 | m | 1H | H2 (axial) |
| ~3.15 - 2.95 | m | 2H | H2 (eq), H6 (eq) |
| ~1.90 - 1.75 | m | 1H | H4 (axial) |
| ~1.70 - 1.55 | m | 2H | H5 |
| ~1.50 - 1.40 | m | 1H | H4 (eq) |
| 1.45 | s | 9H | Boc (-C(CH₃)₃) |
Note: Chemical shifts can vary slightly depending on the solvent and concentration. The assignments are based on typical values for N-Boc protected piperidine (B6355638) rings.
¹³C NMR Data
The ¹³C NMR spectrum indicates the number of distinct carbon environments.
| Chemical Shift (δ) ppm | Assignment |
| ~154.8 | C=O (Boc) |
| ~79.5 | -C (CH₃)₃ (Boc) |
| ~67.0 | C3 (CH-OH) |
| ~51.0 | C2 |
| ~44.0 | C6 |
| ~31.5 | C4 |
| ~28.4 | -C(C H₃)₃ (Boc) |
| ~22.0 | C5 |
Note: These are typical chemical shift ranges for such functional groups.[6] Specific values may vary based on experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum identifies the functional groups present in the molecule based on their vibrational frequencies.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad, s | O-H stretch (alcohol) |
| ~2975, ~2860 | s | C-H stretch (alkane) |
| ~1685 | s | C=O stretch (carbamate, Boc) |
| ~1420 | m | C-H bend (CH₂) |
| ~1250, ~1160 | s | C-N stretch, C-O stretch |
s = strong, m = medium. Data is typical for Boc-protected amino alcohols.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. Electrospray Ionization (ESI) is a common technique for this type of compound.
| m/z Value | Interpretation |
| 202.1 | [M+H]⁺ (protonated molecular ion) |
| 146.1 | [M+H - C₄H₈]⁺ (loss of isobutylene (B52900) from Boc group) |
| 102.1 | [M+H - C₅H₉O₂]⁺ (loss of Boc group) |
M represents the parent molecule. Fragmentation patterns can vary based on the ionization technique and energy.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.
Workflow for Spectroscopic Analysis
Caption: Workflow for Spectroscopic Characterization.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent. Transfer the solution to a 5 mm NMR tube.
-
Instrument Parameters (¹H NMR):
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse with NOE (e.g., 'zgpg30' on Bruker instruments).[9]
-
Pulse Angle: 30 degrees.[9]
-
Acquisition Time (AQ): 1-2 seconds.[9]
-
Relaxation Delay (D1): 2 seconds.[9]
-
Number of Scans (NS): 128-1024, depending on sample concentration and desired signal-to-noise ratio.[9][10]
-
-
Data Processing: Apply Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm; δC = 77.16 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As the compound is a solid at room temperature, Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and lack of sample preparation.[11] Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond or ZnSe).[12]
-
Instrument Parameters (FTIR-ATR):
-
Accessory: Single-reflection ATR.
-
Scan Range: 4000-600 cm⁻¹.
-
Resolution: 4 cm⁻¹.[13]
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition: Apply firm and consistent pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.[12][13] Collect a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an LC-MS grade solvent such as methanol (B129727) or an acetonitrile/water mixture.[14] Adding a small amount of formic acid (0.1%) can aid in protonation for positive ion mode ESI.[14]
-
Instrument Parameters (ESI-MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Capillary Voltage: 3-4 kV.
-
Cone/Orifice Voltage: 20-40 V. This can be adjusted to control in-source fragmentation.[15]
-
Desolvation Gas: Nitrogen, with a flow rate and temperature optimized for the solvent system (e.g., 300-400 L/hr at 100-150 °C).[15]
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Acquisition: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). Acquire data for a sufficient duration to obtain a stable signal and a representative mass spectrum.
This guide provides foundational spectroscopic data and methodologies for the analysis of this compound, facilitating its reliable identification and use in research and development.
References
- 1. This compound | 143900-44-1 [chemicalbook.com]
- 2. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. (S)-1-Boc-3-hydroxy-piperidine | Enzymaster [enzymaster.de]
- 5. GSRS [precision.fda.gov]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. eng.uc.edu [eng.uc.edu]
- 8. Acquiring 1H and 13C Spectra | Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 9. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 10. benchchem.com [benchchem.com]
- 11. mt.com [mt.com]
- 12. jasco.co.uk [jasco.co.uk]
- 13. FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
The Pivotal Role of (S)-1-Boc-3-hydroxypiperidine in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
(S)-1-Boc-3-hydroxypiperidine, a chiral piperidine (B6355638) derivative, has emerged as a cornerstone in the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth analysis of its synthesis, physicochemical properties, and critical applications in drug discovery and development, with a focus on its role in the creation of targeted therapies such as Bruton's tyrosine kinase (BTK) inhibitors and P2X7 receptor antagonists.
This document, intended for researchers, scientists, and professionals in drug development, details the synthetic methodologies for producing high-purity this compound, presents key quantitative data in structured tables, and outlines detailed experimental protocols. Furthermore, it visualizes the intricate signaling pathways of its downstream products, offering a comprehensive resource for leveraging this versatile building block in medicinal chemistry.
Physicochemical Properties and Spectroscopic Data
This compound is a white to pale yellow solid, valued for its chirality and the presence of the Boc protecting group, which facilitates its use in multi-step syntheses.[1][2][3] Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 143900-44-1 | [2][4] |
| Molecular Formula | C₁₀H₁₉NO₃ | [2][4] |
| Molecular Weight | 201.26 g/mol | [2][4] |
| Melting Point | 34-40 °C | [1][2] |
| Boiling Point | 292.3±33.0 °C (Predicted) | [1][2] |
| Density | 1.107±0.06 g/cm³ (Predicted) | [1][2] |
| Solubility | Soluble in methanol | [1][2] |
| Optical Activity | [α]²²/D +10.0°, c = 1 in chloroform | [1][2] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 300 MHz, ppm): 1.43-1.55 (11H), 1.73-1.78 (1H), 1.87–1.89 (1H), 3.03–3.13 (2H), 3.73-3.78 (1H), 4.11-4.13 (2H).[5]
Synthesis of this compound: A Tale of Two Methodologies
The synthesis of enantiomerically pure this compound is predominantly achieved through two main routes: chemical resolution of a racemic mixture and asymmetric enzymatic reduction.
Chemical Resolution
This classical approach involves the separation of a racemic mixture of 3-hydroxypiperidine (B146073) using a chiral resolving agent, followed by the protection of the nitrogen atom with a Boc group.[6] While effective, this method is often limited by a theoretical maximum yield of 50% for the desired enantiomer.[5]
Experimental Protocol: Chemical Resolution using D-pyroglutamic acid [7]
-
Hydrogenation of 3-hydroxypyridine (B118123): In an autoclave, combine 3-hydroxypyridine (100 kg), 5% rhodium on carbon (1 kg), and water (100 L). Pressurize with hydrogen to 5 MPa and heat to 90°C for 48 hours. After cooling and venting, filter the catalyst. The filtrate is concentrated under reduced pressure, and the residue is distilled to yield 3-hydroxypiperidine.
-
Resolution with D-pyroglutamic acid: The crude 3-hydroxypiperidine is refluxed with D-pyroglutamic acid in ethanol. Upon cooling, the (S)-3-hydroxypiperidine D-pyroglutamate salt precipitates and is isolated by filtration.
-
Boc Protection: The isolated salt (200 kg) is dissolved in water (500 L) and sodium hydroxide (B78521) (75 kg). Di-tert-butyl dicarbonate (B1257347) (518 kg) is added portion-wise at room temperature. The reaction is stirred for 3 hours, followed by extraction with ethyl acetate. The combined organic layers are concentrated to yield (S)-N-Boc-3-hydroxypiperidine.
Asymmetric Enzymatic Reduction
Biocatalytic methods offer a more efficient and environmentally friendly alternative, often achieving high yields and excellent enantioselectivity.[6][8] This approach typically involves the stereoselective reduction of the prochiral ketone, N-Boc-3-piperidone, using a ketoreductase (KRED) enzyme.[5][8][9]
Experimental Protocol: Enzymatic Reduction using a Ketoreductase [5][9]
-
Reaction Setup: In a suitable vessel, prepare a reaction mixture containing N-1-Boc-3-piperidone (10 g/L) dissolved in isopropanol, a selected ketoreductase (e.g., KRED 110, 3% w/v), NAD⁺ (10 mM), and triethanolamine (B1662121) HCl buffer (200 mM, pH 7.5).
-
Enzymatic Reaction: Stir the reaction mixture at 230 rpm and maintain the temperature at 35–40 °C for 3–4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is typically worked up by extracting the product with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield this compound. This method can achieve a chiral purity of 100% and a chromatographic purity of >99%.[5]
| Synthesis Method | Key Reagents/Catalysts | Typical Yield | Enantiomeric Excess (e.e.) | Reference |
| Chemical Resolution | 3-hydroxypyridine, Rh/C, D-pyroglutamic acid, Boc₂O | ~42% (resolution step) | >99% | [7][10] |
| Enzymatic Reduction | N-Boc-3-piperidone, Ketoreductase (KRED), NAD⁺ | 90-95% | >99% | [5][11] |
Applications in Medicinal Chemistry: A Gateway to Targeted Therapies
The chiral nature of this compound makes it an invaluable building block for the synthesis of a wide range of biologically active molecules. Its applications span various therapeutic areas, from oncology to neuroinflammation.
Ibrutinib: A BTK Inhibitor for B-Cell Malignancies
This compound is a key chiral intermediate in the synthesis of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][6] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells.[12][13] By inhibiting BTK, Ibrutinib effectively disrupts this signaling cascade, leading to apoptosis of cancer cells.
Ibrutinib Synthesis Workflow:
Caption: Synthetic route to Ibrutinib from key intermediates.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway:
Caption: Ibrutinib inhibits the BTK signaling cascade.
P2X7 Receptor Antagonists: Targeting Neuroinflammation
This compound also serves as a chiral precursor for the synthesis of P2X7 receptor antagonists. The P2X7 receptor, an ATP-gated ion channel, is implicated in inflammatory processes, particularly in the central nervous system.[14][15] Antagonists of this receptor are being investigated for the treatment of neuroinflammatory and neurodegenerative diseases.
P2X7 Receptor Signaling Pathway:
Caption: P2X7 receptor signaling and its antagonism.
Conclusion
This compound is a testament to the power of chiral building blocks in modern drug discovery. Its efficient and stereoselective synthesis, coupled with its versatile reactivity, has enabled the development of highly targeted and effective therapies. As the demand for complex and specific drug molecules continues to grow, the importance of key chiral intermediates like this compound in the medicinal chemist's toolbox will only increase. This guide serves as a comprehensive resource to facilitate its application in the ongoing quest for novel therapeutics.
References
- 1. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | 143900-44-1 [chemicalbook.com]
- 3. This compound 97 143900-44-1 [sigmaaldrich.com]
- 4. (S)-1-Boc-3-hydroxy-piperidine | Enzymaster [enzymaster.de]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 7. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 8. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase [mdpi.com]
- 10. CN105439939B - A kind of synthetic method of (S)-N-Boc-3- hydroxy piperidine - Google Patents [patents.google.com]
- 11. Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The P2X7 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ibrutinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrutinib (B1684441) is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] By covalently binding to a cysteine residue (Cys481) in the active site of BTK, ibrutinib effectively blocks downstream signaling, leading to decreased B-cell proliferation and survival.[1][3] This targeted mechanism of action has established ibrutinib as a key therapeutic agent in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[1][3] The BCR signaling pathway is essential for the development, differentiation, and survival of B-cells, and its dysregulation is a hallmark of many B-cell cancers.[3][4] Ibrutinib's inhibition of BTK disrupts this pathway, thereby impeding the growth and proliferation of malignant B-cells.[5][6]
The synthesis of ibrutinib involves the strategic assembly of its core components. A key chiral intermediate in this process is (S)-1-Boc-3-hydroxypiperidine, which provides the piperidine (B6355638) ring with the correct stereochemistry essential for the drug's activity.[7][8] This document provides detailed protocols for the synthesis of ibrutinib commencing from this compound, focusing on a common and effective synthetic route.
Ibrutinib Mechanism of Action: Signaling Pathway
Ibrutinib targets and inhibits Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. This pathway is crucial for B-cell proliferation, differentiation, and survival. In certain B-cell malignancies, this pathway is constitutively active, promoting uncontrolled cell growth. Ibrutinib's irreversible inhibition of BTK disrupts this signaling cascade.
References
- 1. 3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyriMidin-4-ylaMine synthesis - chemicalbook [chemicalbook.com]
- 2. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 3. WO2016170545A1 - Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof - Google Patents [patents.google.com]
- 4. Cas 1022150-12-4,3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyriMidin-4-ylaMine | lookchem [lookchem.com]
- 5. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Boc Deprotection of (S)-1-Boc-3-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the acidic deprotection of (S)-1-Boc-3-hydroxypiperidine to yield (S)-3-hydroxypiperidine. The tert-butyloxycarbonyl (Boc) protecting group is widely used for amines due to its stability in various reaction conditions and its facile removal under acidic conditions. The following protocols outline two common and effective methods for Boc deprotection using trifluoroacetic acid (TFA) and hydrochloric acid (HCl).
Introduction
This compound is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. The removal of the Boc group is a crucial step to liberate the secondary amine for further functionalization. The choice of deprotection agent can be critical to avoid side reactions and ensure a high yield of the desired product. Strong acids like TFA and HCl are the most common reagents for this transformation. This note provides a comparative summary of reaction conditions and detailed step-by-step protocols for both methods.
Data Presentation
The following table summarizes typical quantitative data and reaction conditions for the Boc deprotection of this compound using TFA and HCl.
| Parameter | Protocol 1: Trifluoroacetic Acid (TFA) | Protocol 2: Hydrochloric Acid (HCl) |
| Reagent | Trifluoroacetic Acid (TFA) | 4M HCl in 1,4-Dioxane (B91453) |
| Solvent | Dichloromethane (B109758) (DCM) | 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 1 - 4 hours |
| Typical Yield | >95% | >95% |
| Work-up | Basic aqueous work-up | Basic aqueous work-up |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the removal of the Boc group from this compound using trifluoroacetic acid in dichloromethane.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. Place the flask in an ice bath and stir the solution.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution at 0 °C.
-
Reaction Monitoring: Remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-4 hours).
-
Quenching and Work-up:
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Dissolve the residue in a small amount of DCM.
-
Slowly add saturated aqueous sodium bicarbonate solution to neutralize the remaining acid. Be cautious as CO₂ evolution will occur. Continue adding the basic solution until the pH of the aqueous layer is >8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to afford (S)-3-hydroxypiperidine as the free base. The product can be further purified by distillation or crystallization if necessary.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol details the deprotection of this compound using a solution of hydrochloric acid in 1,4-dioxane.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.
-
Addition of HCl: To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours. The hydrochloride salt of the product may precipitate out of the solution.
-
Quenching and Work-up:
-
Upon completion, remove the solvent and excess HCl under reduced pressure.
-
To isolate the hydrochloride salt, the residue can be triturated with diethyl ether, and the resulting solid collected by filtration.
-
To obtain the free base, dissolve the residue (or the isolated hydrochloride salt) in water and cool in an ice bath.
-
Carefully add a saturated aqueous solution of sodium bicarbonate or sodium hydroxide (B78521) to adjust the pH to >8.
-
Extract the aqueous layer with a suitable organic solvent such as DCM or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation: Filter the drying agent and remove the solvent in vacuo to yield (S)-3-hydroxypiperidine.
Visualizations
The following diagrams illustrate the chemical transformation and the experimental workflow for the Boc deprotection of this compound.
Caption: Chemical transformation of this compound.
Caption: General experimental workflow for Boc deprotection.
Application Notes and Protocols: Mitsunobu Reaction Conditions for (S)-1-Boc-3-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the Mitsunobu reaction of (S)-1-Boc-3-hydroxypiperidine. This reaction is a powerful tool for the stereospecific introduction of various functional groups, achieving a complete inversion of stereochemistry at the C-3 position. This allows for the synthesis of the corresponding (R)-substituted piperidine (B6355638) derivatives, which are valuable building blocks in medicinal chemistry and drug development.
Introduction
The Mitsunobu reaction is a versatile dehydration reaction that converts a primary or secondary alcohol into a variety of functional groups with inversion of stereochemistry.[1][2] The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][2] For the substrate this compound, this reaction provides a reliable method to access the (R)-enantiomer with diverse functionalities at the 3-position.
Data Presentation: Representative Mitsunobu Reaction Conditions
The following table summarizes typical conditions and reported yields for the Mitsunobu reaction with various nucleophiles on substrates analogous to this compound. These conditions can serve as a starting point for optimization.
| Nucleophile (Nu-H) | Product | Reagents (Equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Diphenylphosphoryl azide (B81097) (DPPA) | (R)-1-Boc-3-azidopiperidine | PPh₃ (1.2), DIAD (1.2), DPPA (1.02) | THF | 0 to RT | 6-8 | ~98 |
| Phthalimide (B116566) | (R)-1-Boc-3-phthalimidopiperidine | PPh₃ (1.5), DIAD (1.5), Phthalimide (1.5) | THF | 0 to RT | 6-8 | Not specified |
| p-Nitrobenzoic acid | (R)-1-Boc-3-(p-nitrobenzoyloxy)piperidine | PPh₃ (4.0), DEAD (4.0), p-Nitrobenzoic acid (4.0) | THF | 0 to 40 | 17 | Not specified |
Experimental Protocols
Materials and General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
This compound should be dried under vacuum before use.
-
Reagents such as triphenylphosphine, DIAD, DEAD, DPPA, and phthalimide should be of high purity.
-
Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Synthesis of (R)-1-Boc-3-azidopiperidine via Mitsunobu Reaction
This protocol describes the conversion of this compound to its corresponding azide with inversion of configuration.
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is added triphenylphosphine (1.2 eq).
-
The mixture is cooled to 0 °C in an ice bath.
-
Diphenylphosphoryl azide (DPPA) (1.02 eq) is added, followed by the dropwise addition of diisopropyl azodicarboxylate (DIAD) (1.2 eq).
-
The reaction mixture is allowed to warm to room temperature and stirred for 6 to 8 hours.
-
Upon completion, the reaction mixture is diluted with ethyl acetate.
-
The organic layer is washed successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford (R)-1-Boc-3-azidopiperidine.
Protocol 2: Synthesis of (R)-1-Boc-3-phthalimidopiperidine via Mitsunobu Reaction
This protocol details the reaction of this compound with phthalimide.
Procedure:
-
To a solution of this compound (1.0 eq) and phthalimide (1.5 eq) in anhydrous THF is added triphenylphosphine (1.5 eq).
-
The mixture is cooled to 0 °C in an ice bath.
-
DIAD (1.5 eq) is added dropwise to the cooled solution.
-
The reaction is allowed to warm to room temperature and stirred for 6 to 8 hours.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield (R)-1-Boc-3-phthalimidopiperidine.
Protocol 3: Stereochemical Inversion of this compound using p-Nitrobenzoic Acid
This protocol is for the esterification with p-nitrobenzoic acid, which can be subsequently hydrolyzed to afford the inverted (R)-1-Boc-3-hydroxypiperidine. The use of a more acidic carboxylic acid like p-nitrobenzoic acid can lead to higher yields, especially for sterically hindered alcohols.[3]
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), p-nitrobenzoic acid (4.0 eq), and triphenylphosphine (4.0 eq) in anhydrous THF.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) (4.0 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 14 hours.
-
Gently heat the reaction mixture to 40 °C for 3 hours.
-
Cool the mixture to room temperature, dilute with diethyl ether, and wash with saturated aqueous sodium bicarbonate solution.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product, (R)-1-Boc-3-(p-nitrobenzoyloxy)piperidine, can be purified by column chromatography. Subsequent hydrolysis will yield (R)-1-Boc-3-hydroxypiperidine.
Visualizations
Experimental Workflow of the Mitsunobu Reaction
Caption: General workflow for the Mitsunobu reaction.
Logical Relationship of Mitsunobu Reaction Components
References
Application Notes and Protocols for the Asymmetric Synthesis of Piperidine Derivatives from (S)-1-Boc-3-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of various piperidine (B6355638) derivatives, utilizing the chiral building block (S)-1-Boc-3-hydroxypiperidine. The following sections describe key synthetic transformations, including nucleophilic substitution with stereochemical inversion, and diastereoselective additions to a ketone intermediate.
Introduction
This compound is a valuable chiral intermediate in medicinal chemistry, notably serving as a key precursor for the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1] Its readily available enantiopure form makes it an excellent starting material for the synthesis of a wide range of substituted piperidine derivatives with high stereochemical control. These derivatives are integral to the development of novel therapeutics for various diseases. This document outlines three key synthetic strategies starting from this compound.
Application Note 1: Synthesis of (R)-1-Boc-3-aminopiperidine via Mitsunobu Reaction and Subsequent Reduction
This protocol details the conversion of this compound to its corresponding amine with inverted stereochemistry at the C3 position, yielding (R)-1-Boc-3-aminopiperidine. The key transformation is a Mitsunobu reaction, which proceeds via an SN2 mechanism, leading to a complete inversion of the stereocenter.[2][3] The resulting azide (B81097) is then reduced to the desired amine.
Reaction Scheme:
Caption: Synthesis of (R)-1-Boc-3-aminopiperidine.
Quantitative Data Summary
| Step | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity/ee |
| 1 | (R)-1-Boc-3-azidopiperidine | PPh₃, DIAD, HN₃ | Toluene (B28343) | 0 to RT | 12 | ~90 | >99% ee |
| 2 | (R)-1-Boc-3-aminopiperidine | H₂, Pd/C | Methanol (B129727) | RT | 4 | >95 | >99% ee |
Experimental Protocol
Step 1: Synthesis of (R)-tert-butyl 3-azidopiperidine-1-carboxylate
-
To a solution of this compound (1.0 g, 4.97 mmol) and triphenylphosphine (B44618) (1.95 g, 7.45 mmol) in anhydrous toluene (20 mL) at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.48 mL, 7.45 mmol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of hydrazoic acid in toluene (~1 M, 7.5 mL, 7.5 mmol) dropwise at 0 °C. Caution: Hydrazoic acid is toxic and explosive.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC (30% ethyl acetate (B1210297) in hexanes).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (10-20% ethyl acetate in hexanes) to afford (R)-tert-butyl 3-azidopiperidine-1-carboxylate as a colorless oil.
Step 2: Synthesis of (R)-tert-butyl 3-aminopiperidine-1-carboxylate
-
To a solution of (R)-tert-butyl 3-azidopiperidine-1-carboxylate (from the previous step) in methanol (20 mL), add 10% palladium on carbon (10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon) at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield (R)-tert-butyl 3-aminopiperidine-1-carboxylate as a colorless oil.
Application Note 2: Synthesis of a Chiral Precursor for Ibrutinib via Hydroxyl Group Activation and Nucleophilic Substitution
This protocol describes the synthesis of a key intermediate for the drug Ibrutinib. The hydroxyl group of this compound is first activated by converting it into a good leaving group (tosylate). This is followed by a nucleophilic substitution with 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine. This reaction proceeds with inversion of configuration at the C3 position.
Reaction Scheme:
Caption: Synthesis of an Ibrutinib precursor.
Quantitative Data Summary
| Step | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity/ee |
| 1 | (S)-1-Boc-3-tosyloxypiperidine | TsCl, Pyridine | Pyridine | 5 to RT | 12 | ~95 | >99% ee |
| 2 | (R)-1-Boc-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine | 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine, Cs₂CO₃ | DMF | 80 | 12 | ~85 | >99% ee |
Experimental Protocol
Step 1: Synthesis of (S)-tert-butyl 3-((tosyloxy)methyl)piperidine-1-carboxylate
-
In a 100 mL reaction flask, dissolve this compound (5.0 g, 24.9 mmol) in pyridine (20 mL).
-
Cool the solution to approximately 5 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (5.2 g, 27.4 mmol) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Add ethyl acetate to the reaction solution and wash the organic phase successively with water, dilute hydrochloric acid (3M), and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylate, which can be used in the next step without further purification.
Step 2: Synthesis of (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
-
To a solution of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (6.6 g, 20.7 mmol) in anhydrous DMF (50 mL), add cesium carbonate (13.5 g, 41.4 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of (S)-tert-butyl 3-((tosyloxy)methyl)piperidine-1-carboxylate (from the previous step) in DMF (10 mL).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Application Note 3: Diastereoselective Synthesis of 3-substituted-3-hydroxypiperidine Derivatives
This protocol outlines a two-step sequence involving the oxidation of the hydroxyl group of this compound to the corresponding ketone, followed by a diastereoselective addition of a Grignard reagent. This approach allows for the introduction of a new substituent at the C3 position, creating a second stereocenter. The stereochemical outcome of the nucleophilic addition is influenced by the existing piperidine ring conformation.
Reaction Scheme:
Caption: Diastereoselective synthesis of 3-substituted piperidines.
Quantitative Data Summary
| Step | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 1-Boc-3-piperidone | Dess-Martin Periodinane | DCM | RT | 2 | >95 | N/A |
| 2 | Diastereomeric 3-substituted-3-hydroxypiperidines | R-MgBr | THF | -78 to RT | 3 | Variable | Dependent on R group |
Experimental Protocol
Step 1: Synthesis of tert-butyl 3-oxopiperidine-1-carboxylate
-
To a solution of this compound (1.0 g, 4.97 mmol) in anhydrous dichloromethane (B109758) (DCM, 20 mL) at room temperature, add Dess-Martin periodinane (2.53 g, 5.96 mmol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC (30% ethyl acetate in hexanes).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford tert-butyl 3-oxopiperidine-1-carboxylate, which can be used in the next step without further purification.
Step 2: Diastereoselective Addition of a Grignard Reagent
-
To a solution of tert-butyl 3-oxopiperidine-1-carboxylate (from the previous step) in anhydrous THF (20 mL) at -78 °C under a nitrogen atmosphere, add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq.) dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to separate the diastereomers and determine the diastereomeric ratio by ¹H NMR analysis.
References
Application Notes and Protocols for the Biocatalytic Synthesis of (S)-1-Boc-3-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Boc-3-hydroxypiperidine is a critical chiral building block in the synthesis of numerous pharmaceuticals, including the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, used in the treatment of B-cell malignancies.[1][2][3][4][5][6] Traditional chemical synthesis routes to obtain this enantiomerically pure compound often involve costly chiral resolving agents, harsh reaction conditions, and result in lower yields.[5][7] Biocatalytic reduction of the prochiral ketone, 1-Boc-3-piperidinone, presents a highly efficient, environmentally friendly, and stereoselective alternative.[5][7][8] This document provides detailed application notes and protocols for the synthesis of this compound using various biocatalytic systems, including isolated ketoreductases (KREDs) and whole-cell biocatalysts.
Biocatalytic Approaches: A Comparative Overview
Several biocatalytic strategies have been successfully employed for the asymmetric reduction of 1-Boc-3-piperidinone. These primarily involve the use of ketoreductases (KREDs), which are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity. These enzymes can be used as isolated enzymes or within whole microbial cells. The key to a successful biocatalytic process is the efficient regeneration of the nicotinamide (B372718) cofactor (NADH or NADPH) required by the KREDs.
Data Summary of Biocatalytic Reduction Methods
| Biocatalyst System | Substrate Conc. | Catalyst Loading | Co-substrate/Cofactor Regeneration | Temp. (°C) | pH | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| Isolated Enzymes | |||||||||
| Ketoreductase (KRED) | 100 g/L | < 5% (w/w) | Isopropanol (IPA) | 25 | 7.0 | 24 | >99 | >99 | [1][9] |
| Ketoreductase (KRED 110) | 10 g/L | 3% (w/w) | NAD+, Triethanolamine HCl buffer | 35-40 | 7.5 | 3-4 | Complete | >99 | [7] |
| Aldo-Keto Reductase (AKR-43) | 16% (w/w) | < 3.5% (w/w) | Glucose Dehydrogenase (GDH), Glucose | 30 | 7.5 | 16 | >99 | >99 | [6] |
| Whole-Cell Biocatalysts | |||||||||
| Candida parapsilosis (recombinant E. coli) | 100 g/L | 10% (w/v) | Co-expressed Glucose Dehydrogenase (GDH) | N/A | N/A | N/A | 97.8 | 99.8 | [2] |
| Recombinant E. coli (ADH & GDH) | 50 mM (approx. 10 g/L) | 30 g/L dry cells | Endogenous cofactor regeneration | 30 | 7.0 | ~12 | >95 | N/A | [10] |
| Baker's Yeast | N/A | N/A | Endogenous metabolism | N/A | N/A | N/A | N/A | (S)-selective | [7] |
Experimental Workflows and Logical Relationships
General Workflow for Biocatalytic Reduction
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 143900-44-1 [chemicalbook.com]
- 5. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 6. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Resolution of Racemic 1-Boc-3-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Boc-3-hydroxypiperidine is a critical chiral building block in the synthesis of numerous pharmaceutical compounds, most notably as a key intermediate for the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, used in the treatment of B-cell malignancies.[1][2] The stereochemistry of the hydroxyl group at the C3 position of the piperidine (B6355638) ring is crucial for the biological activity of the final drug molecule. Traditional chemical methods for resolving racemic 1-Boc-3-hydroxypiperidine, such as diastereomeric salt formation with chiral resolving agents like L-camphorsulfonic acid, often suffer from low yields (theoretical maximum of 50%) and require harsh reaction conditions.[3][4]
Enzymatic methods offer significant advantages, including high enantioselectivity, mild reaction conditions, and environmentally friendly processes.[3] Two primary enzymatic strategies have been successfully employed for the synthesis of enantiomerically pure 1-Boc-3-hydroxypiperidine: asymmetric reduction of a prochiral ketone and kinetic resolution of a racemic alcohol .
-
Asymmetric Reduction: This approach utilizes ketoreductase (KRED) or aldo-keto reductase (AKR) enzymes to stereoselectively reduce the prochiral ketone, N-Boc-3-piperidone, to the desired (S)-enantiomer. This method is highly efficient as it can theoretically convert 100% of the substrate to the desired product.[1][2]
-
Kinetic Resolution: This method employs lipases, such as Candida antarctica lipase (B570770) B (CALB), to selectively acylate one enantiomer of the racemic 1-Boc-3-hydroxypiperidine, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.[4][5] While highly selective, the maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.[3][4]
These application notes provide detailed protocols for both the ketoreductase-mediated asymmetric reduction and the lipase-catalyzed kinetic resolution of racemic 1-Boc-3-hydroxypiperidine.
Data Presentation
Table 1: Comparison of Enzymatic Methods for this compound Synthesis
| Parameter | Ketoreductase (KRED/AKR) Method | Lipase-Catalyzed Kinetic Resolution |
| Starting Material | N-Boc-3-piperidone | Racemic 1-Boc-3-hydroxypiperidine |
| Enzyme Examples | KRED 110, AKR-43 | Candida antarctica lipase B (CALB) |
| Typical Reaction Time | 3 - 16 hours[2][3] | 6 - 24 hours |
| Optimal Temperature | 30 - 40 °C[2][3] | 40 - 50 °C[6][7] |
| Optimal pH | 7.0 - 7.5[2][3] | 7.0 - 7.5[7] |
| Theoretical Max. Yield | 100% | 50%[3][4] |
| Reported Enantiomeric Excess (e.e.) | >99%[2] | >95%[5] |
| Co-factor Requirement | NAD(P)H (requires regeneration system) | None |
Experimental Protocols & Workflows
Protocol 1: Asymmetric Reduction of N-Boc-3-piperidone using a Ketoreductase
This protocol describes the asymmetric reduction of N-Boc-3-piperidone to this compound using a ketoreductase (KRED) with a co-factor regeneration system employing glucose dehydrogenase (GDH).
Materials:
-
N-Boc-3-piperidone
-
Ketoreductase (e.g., KRED 110)
-
Glucose Dehydrogenase (GDH)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺) or its phosphate (B84403) form (NADP⁺)
-
D-Glucose
-
Potassium phosphate buffer (1M, pH 7.5)
-
Isopropyl alcohol (IPA) or other suitable solvent
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffer solution by adding 1.3 mL of 1M potassium phosphate buffer (pH 7.5) to water to a final volume of 130 mL for a 15 g scale reaction.[8]
-
Enzyme and Co-factor Addition: Add the ketoreductase (e.g., 3% w/w relative to substrate) and glucose dehydrogenase.[2][3] Add NAD⁺ (e.g., 10 mM) and D-glucose (as the co-substrate for co-factor regeneration).[3]
-
Substrate Addition: Dissolve N-Boc-3-piperidone (e.g., 15 g) in a minimal amount of a water-miscible solvent like isopropyl alcohol and add it to the reaction mixture.[8][3]
-
Reaction Conditions: Stir the reaction mixture at a constant speed (e.g., 230 rpm) and maintain the temperature at 35-40°C.[3]
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate and n-hexane (1:1).[3] The reaction is typically complete within 3-4 hours.[3]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the enzyme.[8]
-
Extraction: Extract the aqueous filtrate with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Analysis: Analyze the product for purity and enantiomeric excess using Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC).[8][3] A typical chiral HPLC method uses a Chiralpak IC column with a mobile phase of 5% IPA in n-hexane.[3]
Workflow Diagram: Asymmetric Reduction
Caption: Workflow for KRED-mediated asymmetric reduction.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic 1-Boc-3-hydroxypiperidine
This protocol describes the kinetic resolution of racemic 1-Boc-3-hydroxypiperidine via acylation catalyzed by an immobilized lipase.
Materials:
-
Racemic 1-Boc-3-hydroxypiperidine
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Acylating agent (e.g., vinyl acetate, p-chlorophenylbutyrate)[5]
-
Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), cyclopentyl methyl ether (CPME))[5][6]
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a dry flask, dissolve racemic 1-Boc-3-hydroxypiperidine (1 equivalent) in an anhydrous organic solvent.
-
Enzyme Addition: Add the immobilized lipase (e.g., 10-20 mg per 0.5 mmol of substrate).[6]
-
Acylating Agent Addition: Add the acylating agent (e.g., 1 equivalent of vinyl acetate).
-
Reaction Conditions: Shake or stir the suspension at a constant temperature (e.g., 40°C) in an incubator shaker (e.g., 200 rpm).[6]
-
Monitoring the Reaction: Monitor the reaction progress by TLC or GC until approximately 50% conversion is reached. This is the point of maximum theoretical yield and enantiomeric excess for both the unreacted alcohol and the acylated product.
-
Work-up: Filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.
-
Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted this compound and the acylated (R)-enantiomer can be separated by silica gel column chromatography.
-
Analysis: Determine the enantiomeric excess of the separated this compound using Chiral HPLC.
Workflow Diagram: Kinetic Resolution
Caption: Workflow for lipase-catalyzed kinetic resolution.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the two main enzymatic routes to obtain the desired (S)-enantiomer of 1-Boc-3-hydroxypiperidine.
Caption: Enzymatic routes to this compound.
References
- 1. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 2. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up Synthesis of (S)-1-Boc-3-hydroxypiperidine
Audience: Researchers, scientists, and drug development professionals.
(S)-1-Boc-3-hydroxypiperidine is a critical chiral building block in the synthesis of numerous pharmaceutical compounds, including the anticancer drug ibrutinib.[1][2][3] Its stereoselective synthesis is a key consideration for industrial-scale production. These application notes provide an overview of common scale-up strategies and detailed protocols for selected methods.
Overview of Synthetic Strategies for Scale-up
The large-scale synthesis of this compound primarily focuses on achieving high enantiomeric purity and yield in a cost-effective and environmentally friendly manner. The main strategies employed are:
-
Biocatalytic Asymmetric Reduction: This is a widely adopted method that utilizes ketoreductase (KRED) enzymes to asymmetrically reduce the prochiral ketone, N-Boc-3-piperidone.[3] This approach is favored for its high selectivity, mild reaction conditions, and reduced environmental impact.[1] Co-expression of the ketoreductase with a cofactor regeneration enzyme, such as glucose dehydrogenase (GDH), in a host organism like E. coli can enhance efficiency.[1]
-
Whole-Cell Biotransformation: This method employs microorganisms, such as Baker's yeast, to perform the reduction.[4] It offers a cost-effective and environmentally friendly alternative to using isolated enzymes.[4]
-
Chemical Synthesis from a Chiral Pool: These routes start from readily available chiral molecules, such as (S)-epichlorohydrin or (R)-glyceraldehyde acetonide, to construct the desired stereocenter.[5][6] While effective, these multi-step syntheses can be complex for large-scale operations.
-
Classical Chemical Resolution: This traditional approach involves the separation of a racemic mixture of 1-Boc-3-hydroxypiperidine using a chiral resolving agent, such as L-camphorsulfonic acid.[4] However, this method is often less efficient for large-scale production due to a theoretical maximum yield of 50% and the high cost of resolving agents.[4][7]
Data Presentation: Comparison of Key Synthetic Routes
The following tables summarize quantitative data for different synthetic approaches to provide a basis for comparison.
Table 1: Biocatalytic and Whole-Cell Approaches
| Parameter | Enzymatic Reduction (KRED 110)[4] | Enzymatic Reduction (AKR-43 with GDH)[2] | Enzymatic Reduction (Co-expressed KRED/GDH)[1] | Baker's Yeast Reduction[4] |
| Starting Material | N-1-Boc-3-piperidone | N-Boc-3-piperidone | N-Boc-3-piperidone | N-1-Boc-3-piperidone |
| Substrate Conc. | 10 g/L | 16% (w/w) | 100 g/L | 40 g/L |
| Enzyme/Cell Loading | 3% KRED 110 | < 3.5% (w/w) | 30 g/L cell-free extract | Not specified |
| Reaction Time | 3 - 4 hours | 16 hours | 24 hours | Not specified |
| Temperature | 35 - 40 °C | 30 °C | 35 °C | Not specified |
| pH | 7.5 | 7.5 | 6.5 | Not specified |
| Yield | >99% (conversion) | Not specified | >99% (conversion) | 90 - 95% |
| Enantiomeric Excess | 100% | >99% | >99% | Not specified |
| Chromatographic Purity | >99% | Not specified | Not specified | Not specified |
Table 2: Chemical Synthesis and Resolution Approaches
| Parameter | Synthesis from (R)-glyceraldehyde acetonide[5] | Synthesis from 3-pyridone[8] |
| Starting Material | (R)-glyceraldehyde acetonide | 3-pyridone |
| Key Steps | Witting reaction, reduction, deprotection, cyclization, Boc protection | Hydrogenation, chiral resolution, Boc protection |
| Overall Yield | 62.1% (final Boc protection step) | 42% |
| Purity | Not specified | 99.6% |
Experimental Protocols
Protocol 1: Enzymatic Asymmetric Reduction using Ketoreductase and Glucose Dehydrogenase
This protocol is based on the efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using a co-expressed ketoreductase and glucose dehydrogenase system.[1]
Materials:
-
N-Boc-3-piperidone
-
D-glucose
-
NADP+
-
Phosphate buffer saline (PBS), 100 mmol·L⁻¹, pH 6.5
-
Cell-free extract of E. coli co-expressing ketoreductase and glucose dehydrogenase
-
2 mol·L⁻¹ NaOH solution
-
Ethyl acetate
Procedure:
-
To a temperature-controlled reactor, add 100 mmol·L⁻¹ PBS buffer (pH 6.5).
-
Add N-Boc-3-piperidone to a final concentration of 100 g·L⁻¹.
-
Add D-glucose to a final concentration of 110 g·L⁻¹.
-
Add NADP+ to a final concentration of 0.1 g·L⁻¹.
-
Add the cell-free extract containing the co-expressed enzymes to a final concentration of 30 g·L⁻¹.
-
Maintain the reaction temperature at 35 °C and stir the mixture.
-
Monitor the pH of the reaction and maintain it at 6.5 by the controlled addition of 2 mol·L⁻¹ NaOH solution.
-
The reaction is typically complete within 24 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, extract the product from the reaction mixture by adding an equal volume of ethyl acetate.
-
Separate the organic layer, and if necessary, perform further extractions of the aqueous layer.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by chromatography if required.
Protocol 2: Whole-Cell Biotransformation using Baker's Yeast
This protocol describes a cost-effective and environmentally friendly method for the synthesis of this compound.[4]
Materials:
-
N-1-Boc-3-piperidone
-
Baker's yeast
-
Water
-
Ethyl acetate
-
Celite
Procedure:
-
In a suitable reaction vessel, prepare a suspension of Baker's yeast in water.
-
Add sucrose as a carbon source to activate the yeast and initiate fermentation.
-
Once the yeast is active, add N-1-Boc-3-piperidone to the reaction mixture. A substrate concentration of up to 40 g/L can be targeted.
-
Maintain the reaction at a controlled temperature (typically around 30 °C) with gentle agitation.
-
Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
After the reaction is complete, filter the reaction mixture through a pad of Celite to remove the yeast cells.
-
Extract the filtrate with ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under vacuum to yield the product.
-
The crude product can be purified further if necessary.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the enzymatic asymmetric reduction of N-Boc-3-piperidone.
Caption: Workflow for the enzymatic synthesis of this compound.
References
- 1. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase [mdpi.com]
- 2. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. CN105801518A - this compound synthesis method - Google Patents [patents.google.com]
- 6. Preparation method of (S)-N-BOC-3-hydroxypiperidine - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 8. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
Application Notes and Protocols: (S)-1-Boc-3-hydroxypiperidine in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Boc-3-hydroxypiperidine is a versatile chiral building block of significant interest in medicinal chemistry and pharmaceutical development.[1] Its piperidine (B6355638) core is a common motif in numerous bioactive natural products and approved drugs.[2][3] This synthon is notably a key chiral intermediate in the synthesis of Ibrutinib (B1684441), a potent Bruton's tyrosine kinase (BTK) inhibitor used in cancer therapy.[3][4] The presence of a hydroxyl group at the chiral C3-position and a stable Boc-protecting group on the nitrogen allows for regioselective functionalization, making it an ideal scaffold for the generation of diverse molecular libraries through solid-phase synthesis.[1]
Solid-phase organic synthesis (SPOS) offers a streamlined approach for the production of compound libraries by anchoring a starting material to a solid support (resin) and performing subsequent chemical modifications.[5] This methodology simplifies purification, as excess reagents and by-products are removed by simple filtration and washing steps. This document provides detailed application notes and protocols for the use of this compound in solid-phase synthesis, focusing on its immobilization onto a resin and its use as a scaffold for combinatorial chemistry.
Key Application: Scaffold for Combinatorial Libraries
This compound can be anchored to a solid support through its secondary hydroxyl group. Once immobilized, the Boc-protecting group on the piperidine nitrogen can be removed, revealing a secondary amine. This amine serves as a versatile handle for a wide range of diversification reactions, enabling the synthesis of large, focused libraries of piperidine-based compounds for drug discovery and lead optimization.
The primary method for attaching secondary alcohols like this compound to a solid support is the Mitsunobu reaction .[6] This reaction allows for the formation of an ether or ester linkage to a functionalized resin with inversion of stereochemistry at the C3 position.[6] The use of polymer-bound reagents, such as polystyrene-supported triphenylphosphine (B44618), can further simplify the purification process by retaining the phosphine (B1218219) oxide by-product on the solid phase.[7]
Experimental Protocols
Protocol 1: Immobilization of this compound onto Wang Resin via Mitsunobu Reaction
This protocol describes the anchoring of this compound to a hydroxyl-functionalized resin (Wang resin) to form a resin-bound ether. The reaction proceeds with an inversion of configuration at the hydroxyl-bearing carbon.
Materials:
-
Wang Resin (100-200 mesh, ~1.0 mmol/g loading)
-
This compound
-
Triphenylphosphine (PPh₃) or Polymer-bound Triphenylphosphine
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place Wang resin (1.0 g, ~1.0 mmol) in a solid-phase synthesis vessel. Swell the resin in anhydrous THF (10 mL) for 1 hour with gentle agitation.
-
Reagent Preparation: In a separate flask, dissolve this compound (604 mg, 3.0 mmol, 3.0 equiv.) and triphenylphosphine (787 mg, 3.0 mmol, 3.0 equiv.) in anhydrous THF (15 mL).
-
Reaction Initiation: Drain the solvent from the swelled resin. Add the solution from step 2 to the resin.
-
Mitsunobu Coupling: Cool the reaction vessel to 0 °C using an ice bath. Slowly add DIAD (0.6 mL, 3.0 mmol, 3.0 equiv.) dropwise to the resin slurry over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and agitate on a shaker for 12-18 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with THF (3 x 10 mL), DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination (Optional): The loading of the piperidine scaffold can be determined by cleaving a small, weighed amount of resin (e.g., 10 mg) with 95% Trifluoroacetic Acid (TFA) in DCM, followed by LC-MS analysis of the cleaved product against a standard curve.
Protocol 2: On-Resin Boc Deprotection and Amide Coupling
This protocol describes the subsequent functionalization of the immobilized piperidine scaffold.
Materials:
-
Piperidine-functionalized resin from Protocol 1
-
20% (v/v) Piperidine in DMF (for Fmoc deprotection if applicable, not used here)
-
50% (v/v) Trifluoroacetic Acid (TFA) in DCM
-
10% (v/v) Diisopropylethylamine (DIPEA) in DMF (Neutralization buffer)
-
Carboxylic acid of choice (e.g., Acetic Acid, Benzoic Acid)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Anhydrous DMF
Procedure:
-
Resin Swelling: Swell the dried resin from Protocol 1 (e.g., 500 mg) in DCM (5 mL) for 30 minutes.
-
Boc Deprotection: Drain the DCM. Add 50% TFA in DCM (5 mL) to the resin and agitate for 5 minutes. Drain and repeat the treatment for an additional 25 minutes.
-
Washing: Wash the resin with DCM (3 x 5 mL), followed by DMF (3 x 5 mL).
-
Neutralization: Wash the resin with 10% DIPEA in DMF (2 x 5 mL) for 5 minutes each, followed by a final wash with DMF (3 x 5 mL).
-
Amide Coupling (Activation): In a separate vial, dissolve the desired carboxylic acid (e.g., Acetic Acid, 3.0 equiv.), HBTU (2.9 equiv.), and DIPEA (6.0 equiv.) in anhydrous DMF. Allow the activation to proceed for 5 minutes.
-
Coupling Reaction: Add the activated carboxylic acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Drying: Dry the functionalized resin under vacuum.
Protocol 3: Cleavage from Resin
This protocol describes the release of the final compound from the solid support.
Materials:
-
Functionalized resin from Protocol 2
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Place the dried, functionalized resin in a reaction vessel.
-
Add the cleavage cocktail (e.g., 5 mL for 100 mg of resin).
-
Agitate the slurry at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.
-
Concentrate the combined filtrate under a stream of nitrogen.
-
Precipitate the crude product by adding the concentrated solution to a centrifuge tube containing cold diethyl ether.
-
Centrifuge the mixture to pellet the solid product. Decant the ether.
-
Wash the pellet with cold diethyl ether two more times.
-
Dry the final product under vacuum. The crude product can then be purified by reverse-phase HPLC.
Data Presentation
The efficiency of solid-phase synthesis is typically evaluated by resin loading and the yield/purity of the final cleaved product. The following table summarizes representative data for the immobilization and functionalization of this compound on a solid support.
| Step | Parameter | Typical Value | Method of Determination |
| Protocol 1 | Resin Loading Efficiency | 0.6 - 0.9 mmol/g | Cleavage and LC-MS/UV analysis |
| Protocol 2 | Coupling Efficiency | >95% | Kaiser Test or Chloranil Test |
| Protocol 3 | Overall Yield (Crude) | 70 - 90% | Mass of final dried product |
| Protocol 3 | Final Purity (Post-HPLC) | >98% | Analytical HPLC, LC-MS |
Note: Values are estimates based on typical solid-phase Mitsunobu and amide coupling reactions and may vary based on specific substrates and reaction conditions.[8]
Visualizations
Experimental Workflow for Solid-Phase Synthesis
Caption: General workflow for the solid-phase synthesis of a piperidine derivative.
Immobilization via Mitsunobu Reaction
Caption: On-resin immobilization of the piperidine scaffold via Mitsunobu reaction.
Combinatorial Library Synthesis Logic
Caption: Logic for a "split-and-couple" approach to building a combinatorial library.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 4. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in the combinatorial synthesis of nitrogen heterocycles using solid phase technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Process for preparing ibrutinib and its intermediates | TREA [trea.com]
- 8. researchgate.net [researchgate.net]
The Pivotal Role of (S)-1-Boc-3-hydroxypiperidine in the Synthesis of Targeted Active Pharmaceutical Ingredients
(S)-1-Boc-3-hydroxypiperidine, a chiral piperidine (B6355638) derivative, has emerged as a critical building block in the synthesis of several modern active pharmaceutical ingredients (APIs), most notably in the development of targeted cancer therapies. Its unique structural features, including the stereospecific hydroxyl group and the Boc-protected amine, make it an invaluable synthon for constructing complex molecules with high precision and biological activity. This application note provides a detailed overview of its use in API synthesis, complete with experimental protocols, quantitative data, and pathway diagrams.
Key Applications in API Synthesis
The primary application of this compound is in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib (B1684441) , a highly effective treatment for various B-cell malignancies.[1][2][3][4] The specific (S)-configuration of the hydroxyl group is essential for the potent and selective binding of Ibrutinib to its target.[5] Beyond Ibrutinib, this chiral intermediate is also utilized in the development of other biologically active compounds, such as antagonists for the human P2X7 receptor, which are being investigated for a range of inflammatory and neurological disorders.[2]
While not a direct precursor, the piperidine ring system is a common motif in many APIs. For instance, in the synthesis of Palbociclib (B1678290) , a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, various piperazine (B1678402) derivatives are key components.[6][7][8][9][10] The synthetic strategies for these related structures often involve similar principles of heterocyclic chemistry, highlighting the broader importance of piperidine-containing building blocks in medicinal chemistry.
Synthesis of this compound: A Comparative Overview
The enantiopurity of this compound is paramount for its successful application in API synthesis. Two primary synthetic strategies are employed: chemical resolution and biocatalytic methods.
| Synthesis Method | Starting Material | Key Reagents/Catalysts | Typical Yield | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| Chemical Resolution | 3-Hydroxypiperidine | Chiral resolving agents (e.g., L-camphorsulfonic acid, D-pyroglutamic acid) | < 50% (theoretical max) | > 99% | High enantiopurity | Low theoretical yield, costly resolving agents, multiple steps |
| Biocatalytic Asymmetric Reduction | N-Boc-3-piperidone | Ketoreductases (KREDs), Whole-cell biocatalysts (e.g., Baker's yeast) | 90-95% | > 99% | High yield and enantioselectivity, environmentally friendly | Requires specific enzymes/microorganisms, process optimization needed |
Table 1: Comparison of synthetic methods for this compound.[1][11][12][13]
Experimental Protocols for API Synthesis
Protocol 1: Synthesis of this compound via Biocatalytic Reduction
This protocol outlines a general method for the asymmetric reduction of N-Boc-3-piperidone using a ketoreductase enzyme.
Materials:
-
N-Boc-3-piperidone
-
Ketoreductase (KRED)
-
NADH or NADPH cofactor
-
Glucose dehydrogenase (for cofactor regeneration)
-
Glucose
-
Phosphate (B84403) buffer (pH 7.0)
-
Ethyl acetate
-
n-Hexane
-
Sodium sulfate (B86663) (Na2SO4)
Procedure:
-
To a reaction vessel, add phosphate buffer (pH 7.0), glucose, and glucose dehydrogenase.
-
Add the ketoreductase enzyme and the NADH/NADPH cofactor.
-
Dissolve N-Boc-3-piperidone in a minimal amount of a suitable organic co-solvent (e.g., ethanol) and add it to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., 25-30 °C) and monitor the progress by TLC or HPLC.
-
Upon completion, extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
Quantitative Data:
Protocol 2: Incorporation of this compound in the Synthesis of Ibrutinib
This protocol describes a key step in the synthesis of Ibrutinib, where the chiral piperidine moiety is introduced.
Materials:
-
3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
This compound
-
Activating agent for the hydroxyl group (e.g., mesyl chloride, tosyl chloride) or Mitsunobu reagents (DEAD/DIAD and TPP)
-
Base (e.g., cesium carbonate, triethylamine)
-
Solvent (e.g., DMF, DCM)
Procedure (Illustrative example using an activated intermediate):
-
Activate the hydroxyl group of this compound by reacting it with an activating agent like mesyl chloride in the presence of a base to form an intermediate such as (S)-1-Boc-3-(methylsulfonyloxy)piperidine.
-
In a separate reaction vessel, dissolve 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in a suitable solvent like DMF.
-
Add a base such as cesium carbonate to the solution.
-
Add the activated piperidine intermediate to the reaction mixture.
-
Heat the reaction mixture (e.g., to 55-60 °C) and stir for several hours until the reaction is complete (monitored by HPLC).[15]
-
After completion, cool the reaction, add water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).[15]
-
The resulting intermediate, (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate, is then deprotected (Boc removal) and acylated to yield Ibrutinib.[16][17][18]
Signaling Pathways and Mechanism of Action
The biological activity of the APIs synthesized using this compound is directly linked to their interaction with specific signaling pathways.
Ibrutinib and the BTK Signaling Pathway
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[19] This pathway is crucial for the proliferation, survival, and differentiation of B-cells.[19] In B-cell malignancies, this pathway is often constitutively active. Ibrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition and subsequent downstream signaling blockade.
References
- 1. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. medkoo.com [medkoo.com]
- 4. Ibrutinib Intermediate 1-Boc-3-hydroxypiperidine 143900-44-1 China Manufacturers Suppliers Factory Exporter [dingminpharma.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. New palbociclib analogues modified at the terminal piperazine ring and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Process For The Synthesis Of Palbociclib [quickcompany.in]
- 8. Synthesis method of palbociclib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 9. tdcommons.org [tdcommons.org]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 13. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 16. WO2017039425A1 - A method for preparation of ibrutinib precursor - Google Patents [patents.google.com]
- 17. WO2017074265A1 - Process for preparing ibrutinib and its intermediates - Google Patents [patents.google.com]
- 18. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of (S)-1-Boc-3-hydroxypiperidine by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of (S)-1-Boc-3-hydroxypiperidine. This compound is a critical chiral intermediate in the synthesis of various pharmaceuticals, including the anticancer drug ibrutinib.[1][2][3] Achieving high enantiomeric purity is crucial, and chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the primary method for separation and analysis.[4]
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic method for separating (S)- and (R)-1-Boc-3-hydroxypiperidine?
A1: The most common and effective method is chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for this purpose. Normal-phase chromatography is frequently employed for the separation of these enantiomers.[2][4]
Q2: Why is the choice of the chiral stationary phase (CSP) so critical?
A2: The CSP is the core of the chiral separation. Its three-dimensional structure creates a chiral environment that interacts differently with the (S) and (R) enantiomers. This differential interaction leads to different retention times, allowing for their separation. The selection of an appropriate CSP is the most critical factor in achieving a successful chiral separation.
Q3: What are the typical mobile phases used for the chiral separation of 1-Boc-3-hydroxypiperidine enantiomers?
A3: For normal-phase chiral HPLC, the mobile phase typically consists of a non-polar solvent, such as n-hexane, and a polar modifier, like isopropanol (B130326) (IPA) or ethanol.[4] The ratio of the non-polar solvent to the polar modifier is a key parameter for optimizing the separation.
Q4: Do I need to use additives in my mobile phase?
A4: For basic compounds like piperidine (B6355638) derivatives, peak shape and resolution can often be improved by adding a small amount of a basic additive to the mobile phase, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA). This helps to mask active sites on the stationary phase that can cause peak tailing. Typically, a concentration of 0.1% is a good starting point.
Q5: How can I determine the chemical purity of my purified this compound?
A5: While chiral HPLC is used to determine the enantiomeric purity (the ratio of S to R enantiomers), the overall chemical purity (the percentage of the desired compound versus any other impurities) is typically determined using a standard achiral reversed-phase HPLC method, often with a C18 column. Gas chromatography (GC) can also be used to assess chemical purity.[2]
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
Q: I am not seeing any separation between the (S) and (R) peaks, or the resolution is very poor. What should I do?
A: This is a common issue in chiral method development. Follow this troubleshooting workflow:
Troubleshooting Workflow for Poor Enantiomeric Resolution
-
Step 1: Optimize the Mobile Phase. The ratio of your non-polar solvent (e.g., n-hexane) to your polar modifier (e.g., isopropanol) is critical.
-
Systematically vary the percentage of the polar modifier. Start with a low percentage (e.g., 5% IPA) and gradually increase it.
-
Try a different polar modifier. If you are using isopropanol, try ethanol, or vice-versa.
-
-
Step 2: Adjust the Flow Rate. Chiral separations are often sensitive to flow rate.
-
Try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min). Lower flow rates can sometimes increase the interaction time with the CSP and improve resolution.
-
-
Step 3: Vary the Column Temperature. Temperature can significantly affect chiral recognition.
-
If your HPLC system has a column oven, try operating at different temperatures (e.g., 15°C, 25°C, 40°C). Both increasing and decreasing the temperature can potentially improve resolution.
-
-
Step 4: Screen Different Chiral Stationary Phases. If the above steps do not yield satisfactory results, the chosen CSP may not be suitable for this separation.
-
It is advisable to screen a variety of CSPs with different chiral selectors (e.g., different cellulose or amylose derivatives) to find the one that provides the best selectivity for your compound.
-
Issue 2: Peak Tailing
Q: My peaks for (S)- and (R)-1-Boc-3-hydroxypiperidine are tailing. How can I improve the peak shape?
A: Peak tailing is common for basic compounds like piperidines. It is often caused by secondary interactions with the stationary phase.
References
Technical Support Center: Synthesis of (S)-1-Boc-3-hydroxypiperidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-1-Boc-3-hydroxypiperidine, with a focus on overcoming common side reactions and challenges in biocatalytic methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the asymmetric reduction of the prochiral ketone, N-Boc-3-piperidone, using a ketoreductase (KRED) enzyme.[1][2][3] This biocatalytic approach is favored due to its high enantioselectivity, mild reaction conditions, and high yields, often exceeding 99% enantiomeric excess (e.e.) and high conversion rates.[1][2] In contrast, traditional chemical resolution methods suffer from lower yields (theoretically capped at 50%) and require multiple operational steps.[3][4]
Q2: What are the primary impurities I should be aware of in the biocatalytic synthesis?
A2: The primary impurities of concern are the unreacted starting material, N-Boc-3-piperidone, and the undesired enantiomer, (R)-1-Boc-3-hydroxypiperidine. While ketoreductases are highly selective, suboptimal conditions can lead to incomplete conversion or reduced enantioselectivity. A dedicated analytical method for quantifying the (R)-isomer is crucial for quality control.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[4] For TLC, a common mobile phase is a mixture of ethyl acetate (B1210297) and n-hexane (e.g., 1:1 ratio), with visualization using ninhydrin (B49086).[4] GC and chiral HPLC are used for more quantitative analysis of conversion and enantiomeric excess, respectively.[4]
Q4: What are the typical causes of low yield in the enzymatic reduction?
A4: Low yields can stem from several factors, including suboptimal reaction conditions (pH, temperature), enzyme inhibition, or cofactor (NADH/NADPH) depletion. Substrate inhibition has been noted as a potential issue in some biocatalytic reductions.[5] It is also crucial to ensure the quality and activity of the ketoreductase and the efficiency of the cofactor regeneration system, if one is being used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conversion Rate (<95%) | Suboptimal temperature. | Optimize the reaction temperature. Most ketoreductases have an optimal temperature range, for example, 35-40°C for KRED 110.[4] |
| Incorrect pH. | Adjust the pH of the buffer. While some enzymes have a broad optimal pH range, it is best to verify the optimal pH for the specific ketoreductase being used.[4] | |
| Insufficient enzyme loading. | Increase the enzyme concentration. A typical starting point is a 3-5% (w/w) enzyme to substrate ratio.[2][4] | |
| Inefficient cofactor regeneration. | If using a cofactor regeneration system (e.g., with glucose dehydrogenase), ensure all components are active and at the correct concentrations.[5] | |
| Low Enantioselectivity (<99% e.e.) | Suboptimal reaction conditions. | Verify and optimize the reaction temperature and pH, as these can sometimes influence enantioselectivity.[4] |
| Presence of contaminating enzymes. | If using whole cells or crude cell lysate, other endogenous reductases could be contributing to the formation of the (R)-isomer. Using a purified ketoreductase can mitigate this. | |
| Product difficult to purify | Residual starting material. | Drive the reaction to completion by optimizing reaction time and conditions. Purification can be achieved via column chromatography. |
| Emulsion formation during extraction. | After quenching the reaction, allow the mixture to stand or use centrifugation to break up emulsions before proceeding with extraction. | |
| Reaction stalls before completion | Substrate or product inhibition. | Consider a fed-batch approach where the substrate is added portion-wise to maintain a low concentration in the reaction mixture. |
| Enzyme deactivation. | Ensure the reaction temperature is not too high, as this can lead to enzyme denaturation over time.[4] Check the stability of the enzyme at the reaction pH. |
Experimental Protocols
Protocol 1: Biocatalytic Reduction of N-Boc-3-piperidone using a Ketoreductase
This protocol is a general guideline based on common literature procedures.[2][4]
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 200mM triethanolamine (B1662121) HCl buffer, pH 7.5).[4]
-
Add the cofactor, NAD⁺ (e.g., 10mM).[4]
-
If using a cofactor regeneration system, add the necessary components (e.g., glucose and glucose dehydrogenase).
-
Dissolve N-Boc-3-piperidone in a minimal amount of a suitable organic solvent like isopropanol (B130326) (IPA) and add it to the reaction mixture (e.g., to a final concentration of 10 g/L).[4]
-
Initiate the reaction by adding the ketoreductase enzyme (e.g., KRED 110 at 3% w/w relative to the substrate).[4]
-
-
Reaction Conditions:
-
Work-up and Purification:
-
Once the reaction is complete, pass the mixture through a pad of celite to remove the enzyme.
-
Extract the filtrate with an organic solvent such as ethyl acetate (e.g., 3 x 50 mL).[4]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product as a yellow to brown oil.[4]
-
If necessary, purify the product further by silica (B1680970) gel column chromatography.
-
Protocol 2: Analytical Monitoring by Thin Layer Chromatography (TLC)
-
Sample Preparation: Withdraw a small aliquot of the reaction mixture and dilute it with ethyl acetate.
-
TLC Plate: Use a silica gel TLC plate.
-
Mobile Phase: A mixture of ethyl acetate and n-hexane (1:1 v/v) is a suitable eluent.[4]
-
Visualization: After running the TLC, dry the plate and visualize the spots using a ninhydrin stain. The starting material (ketone) and product (alcohol) should have different Rf values.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway showing the desired product and potential side products.
References
- 1. This compound | 143900-44-1 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving yield and enantioselectivity in (S)-1-Boc-3-hydroxypiperidine preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the preparation of (S)-1-Boc-3-hydroxypiperidine. Our focus is on improving yield and enantioselectivity, particularly through enzymatic and biocatalytic methods.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Sub-optimal Reaction Conditions: Temperature, pH, or buffer concentration may not be ideal for the chosen enzyme or biocatalyst.[1][2] | Systematically optimize reaction conditions. For many ketoreductases (KREDs), a temperature of 30-40°C and a pH of 6.5-7.5 are good starting points.[1][2] |
| Insufficient Cofactor Regeneration: The recycling of NADH or NADPH may be inefficient, limiting the rate of the reduction reaction. | Ensure an efficient cofactor regeneration system is in place. This can be achieved by using a coupled enzyme system, such as glucose dehydrogenase (GDH) with glucose, or by using a co-solvent like isopropanol.[2] | |
| Enzyme Inhibition: High substrate or product concentrations can inhibit the activity of the enzyme.[2] | Consider a fed-batch approach for substrate addition to maintain a low concentration in the reaction mixture. Immobilizing the enzyme can also sometimes mitigate substrate and product inhibition. | |
| Poor Enzyme Stability: The enzyme may be denaturing under the reaction conditions (thermodeactivation).[2] | Select a more thermostable enzyme if available.[2] Alternatively, optimize the temperature to balance reaction rate and enzyme stability. Immobilization can also enhance enzyme stability. | |
| Low Enantioselectivity | Incorrect Enzyme Selection: The chosen ketoreductase may not have the desired stereoselectivity for N-Boc-3-piperidone. | Screen a panel of different ketoreductases to identify one with high (S)-selectivity for the substrate.[1] |
| Sub-optimal pH: The pH of the reaction can sometimes influence the enantioselectivity of the enzyme. | Perform a pH screen to determine the optimal pH for both activity and enantioselectivity.[1] | |
| Presence of Contaminating Enzymes: If using whole-cell biocatalysts, other endogenous enzymes may be producing the undesired (R)-enantiomer. | Consider using a purified enzyme or an engineered microbial strain that overexpresses the desired ketoreductase. | |
| Incomplete Conversion | Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | Monitor the reaction progress over time using techniques like TLC or GC to determine the optimal reaction time. |
| Enzyme Deactivation: The enzyme may have lost activity over the course of the reaction. | Refer to the "Low Yield" section for solutions related to enzyme stability. | |
| Equilibrium Limitations: The reverse reaction (oxidation of the alcohol) may be occurring. | Ensure the cofactor regeneration system is driving the reaction forward by removing the oxidized cofactor. | |
| Difficult Product Purification | Presence of Byproducts: The reaction may be generating impurities that are difficult to separate from the desired product. | Optimize reaction conditions to minimize byproduct formation. Employ appropriate chromatographic techniques (e.g., column chromatography) for purification. |
| Emulsion Formation during Extraction: The presence of proteins and other cellular debris (in whole-cell systems) can lead to emulsions during workup. | Centrifuge the reaction mixture to pellet cells and debris before extraction. The use of a filter aid like Celite can also be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What are the main methods for preparing this compound?
A1: The primary methods are chemical resolution and biotransformation.[3] Chemical resolution often involves the use of chiral resolving agents like L-camphorsulfonic acid, but this method typically suffers from low theoretical yields (maximum 50%).[1] Biotransformation, particularly the asymmetric reduction of N-Boc-3-piperidone using ketoreductases (KREDs), Baker's yeast, or other whole-cell biocatalysts, is generally preferred due to higher yields and excellent enantioselectivity.[1][3][4]
Q2: I am observing low enantiomeric excess (% ee). What is the most likely cause?
A2: The most probable cause is the selection of a non-optimal enzyme. The stereoselectivity of ketoreductases can be highly substrate-dependent. It is crucial to screen a variety of KREDs to find one that preferentially produces the (S)-enantiomer of 1-Boc-3-hydroxypiperidine.[1]
Q3: My reaction has stalled and is not going to completion. What should I investigate?
A3: Several factors could be at play. First, check for enzyme deactivation due to suboptimal temperature or pH.[1] Second, ensure your cofactor regeneration system is functioning efficiently. An inadequate supply of the reduced cofactor (NADH or NADPH) will halt the reaction. Finally, consider the possibility of substrate or product inhibition, which can be addressed by a fed-batch strategy.[2]
Q4: What are the advantages of using a whole-cell biocatalyst over a purified enzyme?
A4: Whole-cell biocatalysts, such as E. coli expressing a specific KRED, can be more cost-effective as they eliminate the need for enzyme purification. The cells also contain the necessary machinery for cofactor regeneration, simplifying the reaction setup. However, the presence of other cellular components can sometimes lead to lower enantioselectivity or more complex product purification.
Q5: How can I monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a simple and effective method for qualitatively monitoring the disappearance of the starting material (N-Boc-3-piperidone) and the appearance of the product.[1] For quantitative analysis of conversion and enantiomeric excess, gas chromatography (GC) or chiral high-performance liquid chromatography (chiral HPLC) are the preferred methods.[1]
Data Presentation
Table 1: Comparison of Different Catalytic Systems for this compound Synthesis
| Catalyst System | Substrate Concentration | Yield | Enantiomeric Excess (% ee) | Reaction Time | Reference |
| Baker's Yeast | 40 g/L | 90-95% | >99% | Not Specified | [4] |
| Ketoreductase (KRED 110) | 10 g/L | >99% (conversion) | >99% | 3-4 hours | [4] |
| Co-expressed KRED and GDH in E. coli | 100 g/L | >99% (conversion) | >99% | 24 hours | [1] |
| Aldo-Keto Reductase (AKR-43) with GDH | 16% (w/w) | Not Specified | >99% | 16 hours | [5] |
| Chemical Resolution (L-camphorsulfonic acid) | Not Specified | <50% | Not Specified | Not Specified | [1] |
Experimental Protocols
Protocol 1: Asymmetric Reduction of N-1-Boc-3-piperidone using a Ketoreductase (KRED)
This protocol is adapted from a study utilizing KRED 110.[4]
-
Reaction Setup: In a suitable reaction vessel, prepare a solution containing 200 mM triethanolamine (B1662121) HCl buffer (pH 7.5).
-
Add Reagents: To the buffer, add N-1-Boc-3-piperidone to a final concentration of 10 g/L (dissolved in a minimal amount of a co-solvent like isopropanol). Add NAD+ to a concentration of 10 mM.
-
Enzyme Addition: Add the ketoreductase enzyme (e.g., KRED 110) to a final concentration of 3% (w/v).
-
Reaction Conditions: Stir the reaction mixture at approximately 230 rpm and maintain the temperature between 35-40°C.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion (typically 3-4 hours), quench the reaction. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification and Analysis: Purify the crude product by column chromatography if necessary. Analyze the final product for purity and enantiomeric excess using GC and chiral HPLC.
Protocol 2: Whole-Cell Bioreduction using E. coli Co-expressing KRED and GDH
This protocol is based on a study using a co-expression system in E. coli.[1]
-
Reaction Mixture: In a buffered solution (e.g., 100 mmol·L−1 PBS buffer, pH 6.5), suspend the wet cells of the recombinant E. coli strain (e.g., 30 g·L−1).
-
Substrate and Cofactors: Add N-Boc-3-piperidone to a final concentration of 100 g·L−1, D-glucose to 130 g·L−1, and NADP+ to 0.2 g·L−1.
-
Incubation: Incubate the reaction mixture at 35°C with agitation.
-
Monitoring: Monitor the reaction for conversion and enantiomeric excess over 24 hours.
-
Workup and Purification: After the desired conversion is reached, centrifuge the mixture to pellet the cells. Extract the supernatant with an organic solvent. The subsequent purification steps are similar to Protocol 1.
Visualizations
Caption: General experimental workflow for the biocatalytic synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield or incomplete conversion issues.
Caption: Troubleshooting logic for addressing low enantioselectivity.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
Technical Support Center: Boc Protection of 3-Hydroxypiperidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Boc protection of 3-hydroxypiperidine (B146073).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the Boc protection of 3-hydroxypiperidine?
A1: The two primary methods for synthesizing N-Boc-3-hydroxypiperidine are:
-
Chemical Synthesis: This typically involves the reaction of 3-hydroxypiperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. For enantiomerically pure products, this route often starts with the resolution of racemic 3-hydroxypiperidine, followed by the protection step.[1][2]
-
Biocatalytic Asymmetric Reduction: This method has gained prominence for producing enantiopure (S)-N-Boc-3-hydroxypiperidine, a key intermediate for pharmaceuticals like Ibrutinib.[3][4][5] It involves the enzymatic reduction of N-Boc-3-piperidone. Various enzymes, such as ketoreductases and carbonyl reductases, are employed for this stereoselective transformation.[3][5][6]
Q2: I am getting a low yield in my reaction. What are the potential causes?
A2: Low yields in the Boc protection of 3-hydroxypiperidine can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature, or suboptimal pH.
-
Side Reactions: The presence of the hydroxyl group can lead to the formation of an O-Boc protected byproduct in addition to the desired N-Boc product. Over-protection to form a di-Boc species is also a possibility.
-
Poor Quality Reagents: Ensure the purity of your 3-hydroxypiperidine, Boc₂O, and solvent.
-
Substrate Solubility: Poor solubility of the starting material under the reaction conditions can hinder the reaction.[7]
-
Workup and Purification Issues: Product loss during extraction and purification steps can significantly impact the final yield.
Q3: I am observing multiple spots on my TLC analysis. What could they be?
A3: Multiple spots on a TLC plate likely indicate a mixture of products and unreacted starting materials. Common species to consider are:
-
Unreacted 3-hydroxypiperidine (starting material).
-
N-Boc-3-hydroxypiperidine (desired product).
-
O-Boc-3-hydroxypiperidine (side product).
-
N,O-di-Boc-3-hydroxypiperidine (side product).
-
Hydrolysis of Boc₂O.
Q4: How can I avoid the formation of the O-Boc protected side product?
A4: To favor N-protection over O-protection, consider the following strategies:
-
Choice of Base: Use a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). Stronger bases like sodium hydroxide (B78521) in aqueous conditions can also be effective, as the amine is generally more nucleophilic than the secondary alcohol.[7][8]
-
Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can increase the selectivity for N-protection.
-
Controlled Addition of Boc₂O: Adding the Boc anhydride (B1165640) slowly to the reaction mixture can help to control the reaction and minimize side product formation.
Q5: What are the optimal conditions for enzymatic reduction of N-Boc-3-piperidone?
A5: Optimal conditions for the enzymatic reduction are highly dependent on the specific enzyme being used. However, general parameters that are often optimized include:
-
pH: Many enzymatic reductions perform well in a phosphate (B84403) buffer with a pH around 6.5-7.5.[3][4]
-
Temperature: Temperatures are often maintained between 25-35°C to ensure enzyme stability and activity.[3][9]
-
Cofactor Regeneration: A system for regenerating the NADPH or NADH cofactor, such as using glucose and glucose dehydrogenase (GDH), is crucial for driving the reaction to completion and is often employed.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low to No Product Formation | Inactive reagents. | Verify the quality and age of Boc₂O. It can degrade over time. Use fresh, high-purity starting materials. |
| Suboptimal reaction conditions. | Optimize temperature, reaction time, and solvent. For enzymatic reactions, verify pH and buffer conditions.[3][4] | |
| Poor nucleophilicity of the amine. | While generally not an issue for piperidine, ensure the amine is not protonated by an acidic salt. If starting from a salt (e.g., HCl salt), use an appropriate amount of base to free the amine. | |
| Formation of Multiple Products | O-Boc protection. | Perform the reaction at a lower temperature (0 °C). Use a non-nucleophilic base. |
| Di-Boc protection (N,O-di-Boc). | Use a stoichiometric amount of Boc₂O (e.g., 1.05-1.1 equivalents). Add the Boc₂O slowly to the reaction mixture. | |
| Difficulty in Product Isolation/Purification | Emulsion during aqueous workup. | Add brine (saturated NaCl solution) to break up the emulsion. |
| Product is water-soluble. | If the product has significant water solubility, perform multiple extractions with a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758). | |
| Co-elution of product and impurities during chromatography. | Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. | |
| Inconsistent Results in Enzymatic Synthesis | Enzyme deactivation. | Ensure the reaction temperature is within the optimal range for the enzyme.[3] Avoid harsh pH conditions. |
| Substrate inhibition. | High concentrations of the N-Boc-3-piperidone substrate can inhibit some enzymes. Consider a fed-batch approach where the substrate is added gradually.[4] | |
| Inefficient cofactor regeneration. | Ensure the cofactor regeneration system (e.g., GDH and glucose) is active and present in sufficient quantities.[3] |
Experimental Protocols
Protocol 1: General Chemical N-Boc Protection of 3-Hydroxypiperidine
This protocol is a general procedure and may require optimization.
-
Dissolve Substrate: Dissolve 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or a mixture of ethyl acetate and water.[10]
-
Add Base: Add a base (1.5-2.0 eq), such as triethylamine (TEA) or potassium carbonate.[10]
-
Cool Reaction: Cool the mixture to 0 °C in an ice bath.
-
Add Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-16 hours.[1][10]
-
Monitor Progress: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction with water or a mild acid (e.g., saturated NH₄Cl solution).
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[10]
-
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography, typically using a mixture of hexane (B92381) and ethyl acetate as the eluent.[10]
Protocol 2: Enzymatic Asymmetric Reduction of N-Boc-3-Piperidone
This protocol is a representative procedure based on published methods and requires a specific ketoreductase enzyme and a cofactor regeneration system.
-
Prepare Buffer: Prepare a phosphate buffer solution (e.g., 100 mM) with a pH of approximately 6.5.[3]
-
Reaction Mixture: In a reaction vessel, combine the buffer, N-Boc-3-piperidone (e.g., 100 g/L), D-glucose (e.g., 130 g/L) for cofactor regeneration, and NADP⁺ (e.g., 0.2 g/L).[3]
-
Add Biocatalyst: Add the ketoreductase and glucose dehydrogenase (GDH) enzymes, either as purified enzymes or as whole-cell lysates (e.g., E. coli expressing the enzymes).[3]
-
Reaction Conditions: Maintain the reaction temperature at around 35 °C with stirring.[3] Monitor and adjust the pH as needed, as the oxidation of glucose to gluconic acid will lower the pH.
-
Monitor Conversion: Monitor the conversion of the ketone to the alcohol by HPLC or GC analysis.
-
Workup:
-
Once the reaction is complete (typically after 24 hours), stop the reaction, often by adding a water-immiscible organic solvent like ethyl acetate.[3]
-
Separate the organic layer.
-
Extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic extracts, dry over a drying agent, and concentrate under reduced pressure to obtain the crude (S)-N-Boc-3-hydroxypiperidine.
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.[9]
Data Presentation
Table 1: Influence of Temperature and pH on Enzymatic Reduction of N-Boc-3-piperidone
| Parameter | Condition | Conversion Rate (%) | Reference |
| Temperature | 20 °C | Increases with temperature | [3] |
| 35 °C | 99.1 | [3] | |
| 45 °C | 39.6 | [3] | |
| pH | 6.0 | Lower than optimal | [3] |
| 6.5 | 99.3 | [3] | |
| 7.0 and above | Decreases | [3] |
Visualizations
Caption: Reaction pathway for the Boc protection of 3-hydroxypiperidine.
Caption: A decision tree for troubleshooting low yield in Boc protection reactions.
References
- 1. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 2. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. scispace.com [scispace.com]
- 10. N-Boc-3-Hydroxypiperidine [chembk.com]
Optimization of catalyst loading for (S)-1-Boc-3-hydroxypiperidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (S)-1-Boc-3-hydroxypiperidine, a key chiral intermediate in the pharmaceutical industry.[1][] The guidance is tailored for researchers, scientists, and drug development professionals, covering both biocatalytic and chemocatalytic approaches.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main routes are enzymatic (biocatalytic) reduction and asymmetric chemical hydrogenation.[1]
-
Biocatalytic Reduction: This method employs ketoreductase (KRED) enzymes or whole-cell biocatalysts to asymmetrically reduce the prochiral ketone, N-Boc-3-piperidone.[3][4][5] This approach is lauded for its high enantioselectivity, mild reaction conditions, and environmental friendliness.[6]
-
Asymmetric Hydrogenation: This chemocatalytic method typically utilizes a Ruthenium-BINAP catalyst system to hydrogenate N-Boc-3-piperidone.[7] It is a well-established method for producing chiral alcohols.
Q2: What are the advantages of biocatalysis over chemical hydrogenation for this synthesis?
A2: Biocatalysis often offers superior enantioselectivity (>99% e.e.), operates under milder conditions (ambient temperature and pressure), and avoids the use of heavy metal catalysts, making it a greener alternative.[6][8] Chemical methods, while effective, may require high pressures and temperatures and can present challenges with metal catalyst removal.[3]
Q3: What is a typical catalyst loading for each method?
A3: Catalyst loading is a critical parameter to optimize. For biocatalytic methods, enzyme loading can be as low as 3% (w/w) of the substrate.[3][9] In asymmetric hydrogenation with a Ru-BINAP catalyst, loading can vary significantly but is generally in the range of 0.01 to 1 mol%.
Q4: What is the starting material for this synthesis?
A4: The common starting material for both primary methods is N-Boc-3-piperidone.[10] The quality and purity of this substrate are crucial for a successful and reproducible synthesis.
Troubleshooting Guides
Asymmetric Hydrogenation (e.g., Ru-BINAP catalyst)
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive Catalyst | • Ensure the catalyst was handled under inert conditions to prevent oxidation.• Prepare the catalyst in situ from fresh precursors.[11]• Increase catalyst loading incrementally. |
| 2. Poor Substrate Quality | • Verify the purity of N-Boc-3-piperidone; impurities can act as catalyst poisons.• Recrystallize or purify the substrate if necessary. | |
| 3. Inadequate Hydrogen Pressure | • Ensure the reaction vessel is properly sealed and pressurized.• Increase hydrogen pressure within the safe limits of the equipment.[11] | |
| 4. Insufficient Reaction Time or Temperature | • Monitor the reaction progress over a longer period.• Gradually increase the reaction temperature, being mindful of potential side reactions. | |
| Low Enantioselectivity (e.e.) | 1. Incorrect Catalyst/Ligand Combination | • Verify that the correct enantiomer of the BINAP ligand is being used for the desired (S)-product.• Screen different chiral ligands if the desired e.e. is not achieved. |
| 2. Racemization of Product | • This is unlikely under typical hydrogenation conditions but consider lowering the reaction temperature. | |
| 3. Presence of Water or Other Protic Impurities | • Use anhydrous solvents and reagents. | |
| Catalyst Deactivation | 1. Presence of Catalyst Poisons | • Substrate or solvent impurities (e.g., sulfur compounds, strong coordinating agents) can poison the catalyst. Purify all reagents.• Ensure the substrate is stable under the reaction conditions. |
| 2. Catalyst Decomposition | • Some Ru-hydride active species can be unstable.[12] Consider using a more robust catalyst system or milder reaction conditions. |
Biocatalytic Reduction (e.g., Ketoreductase)
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Low Enzyme Activity | • Check the storage conditions and expiration date of the enzyme.• Ensure the reaction buffer pH and temperature are optimal for the specific ketoreductase.[3][9] |
| 2. Cofactor (NADPH/NADH) Limitation | • Ensure an efficient cofactor regeneration system is in place (e.g., using glucose dehydrogenase and glucose, or isopropanol (B130326) with a suitable enzyme).[6][9]• Add a small initial amount of the cofactor to the reaction mixture. | |
| 3. Substrate or Product Inhibition | • High concentrations of N-Boc-3-piperidone or the product can inhibit the enzyme.[9]• Implement a substrate feeding strategy to maintain a low substrate concentration.• Consider in-situ product removal. | |
| Low Enantioselectivity (e.e.) | 1. Presence of Competing Endogenous Reductases (in whole-cell systems) | • Use a purified ketoreductase or an engineered E. coli strain overexpressing the desired enzyme.[6] |
| 2. Incorrect Enzyme Selection | • Screen a panel of ketoreductases to find one with high selectivity for N-Boc-3-piperidone. | |
| Poor Reproducibility | 1. Variability in Whole-Cell Biocatalyst | • Standardize the cell growth and harvesting procedures.• Use a cell-free extract or a purified enzyme for better consistency.[6] |
| 2. Inconsistent Substrate Quality | • Use N-Boc-3-piperidone from a consistent, high-purity source. |
Data Presentation
Table 1: Optimization of Biocatalytic Reduction of N-Boc-3-piperidone
| Catalyst System | Substrate Conc. (g/L) | Catalyst Loading | Temp (°C) | pH | Time (h) | Conversion (%) | e.e. (%) | Reference |
| Ketoreductase (KRED 110) | 10 | 3% (w/w) | 35-40 | 7.5 | 3-4 | >99 | >99 | [3] |
| E. coli co-expressing KRED and GDH | 100 | 30 g/L (wet cells) | 35 | 6.5 | 24 | >99 | >99 | [6] |
| Aldo-keto reductase (AKR-43) with GDH | 160 (16% w/w) | <3.5% (w/w) | 30 | 7.5 | 16 | >99 | >99 | [9] |
| Candida parapsilosis CR co-expressed with GDH | 100 | 10% (w/v) (whole cells) | N/A | N/A | N/A | 97.8 | 99.8 | Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis |
| Pichia pastoris SIT2014 (whole cell) | N/A | N/A | N/A | 7.0 | N/A | 85.4 | >99 | A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation using Ru-BINAP Catalyst
This protocol is a general guideline and should be optimized for specific laboratory conditions.
-
Catalyst Preparation (in-situ): In a glovebox, add [RuCl₂(p-cymene)]₂ and the chiral BINAP ligand (e.g., (S)-BINAP) to a Schlenk flask under an inert atmosphere (Argon or Nitrogen). Add anhydrous, degassed solvent (e.g., methanol (B129727) or ethanol). Stir the mixture at room temperature for 10-20 minutes.
-
Reaction Setup: In a separate autoclave, dissolve N-Boc-3-piperidone in the same anhydrous, degassed solvent.
-
Hydrogenation: Transfer the catalyst solution to the autoclave containing the substrate via cannula. If required, add a base (e.g., t-BuOK). Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 8-100 atm).[11][13]
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 25-50°C) and monitor the progress by TLC, GC, or HPLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Biocatalytic Reduction using a Ketoreductase and Cofactor Regeneration System
This protocol is based on a system using a ketoreductase (KRED) and glucose dehydrogenase (GDH) for cofactor regeneration.
-
Reaction Mixture Preparation: In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 100 mM phosphate (B84403) buffer, pH 6.5-7.5).[6]
-
Component Addition: Add D-glucose (for cofactor regeneration), NADP⁺ (or NAD⁺, depending on the enzyme's preference), and N-Boc-3-piperidone to the buffer.
-
Enzyme Addition: Add the ketoreductase and glucose dehydrogenase (as lyophilized powders, solutions, or in the form of whole cells/cell-free extract).
-
Reaction Conditions: Stir the mixture at the optimal temperature for the enzymes (e.g., 30-35°C).[6][9] Maintain the pH by adding a base (e.g., NaOH) as needed, as the oxidation of glucose to gluconic acid will lower the pH.
-
Reaction Monitoring: Monitor the conversion of N-Boc-3-piperidone by HPLC or GC.
-
Work-up: After completion, terminate the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and centrifuging to remove the biocatalyst. Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify as necessary.
Visualizations
Caption: Workflow for Asymmetric Hydrogenation.
Caption: Workflow for Biocatalytic Reduction.
Caption: Cofactor Regeneration System Logic.
References
- 1. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. mdpi.com [mdpi.com]
- 7. ethz.ch [ethz.ch]
- 8. homework.study.com [homework.study.com]
- 9. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Boc-3-piperidone [chembk.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. mdpi.com [mdpi.com]
- 13. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereochemical Integrity of (S)-1-Boc-3-hydroxypiperidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the racemization of (S)-1-Boc-3-hydroxypiperidine during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process where a single enantiomer of a chiral compound, such as this compound, converts into an equal mixture of both enantiomers ((S) and (R)). This results in a loss of optical activity. In pharmaceutical development, typically only one enantiomer of a drug is active, while the other may be inactive or cause unwanted side effects. Therefore, maintaining the high enantiomeric purity of this compound, a key chiral building block in the synthesis of many pharmaceutical agents, is critical.[1][2]
Q2: What are the primary causes of racemization or epimerization of this compound?
A2: The primary causes of racemization or epimerization (inversion of stereochemistry at one of multiple chiral centers) for this compound include:
-
Acidic Conditions: Strong acids can protonate the hydroxyl group, making it a good leaving group. Departure of water can lead to the formation of a planar carbocation or an N-acyliminium ion intermediate, which can then be attacked by a nucleophile from either face, leading to a mixture of enantiomers.
-
Basic Conditions: Strong bases can deprotonate the hydroxyl group, and in some cases, may facilitate side reactions that can compromise stereochemical integrity, particularly at elevated temperatures.[3]
-
Oxidation Reactions: Some oxidation conditions can proceed through intermediates that allow for the loss of stereochemistry. Careful selection of the oxidant and reaction conditions is crucial.
-
High Temperatures: Elevated reaction temperatures can provide the activation energy needed to overcome the barrier for racemization, especially in the presence of acidic or basic reagents.
Q3: How can I determine if my this compound has racemized during a reaction?
A3: The most reliable method to quantify the enantiomeric purity of your product is through chiral High-Performance Liquid Chromatography (HPLC) . This technique separates the (S) and (R) enantiomers, allowing for the determination of the enantiomeric excess (ee%).[4][5]
A typical starting point for method development is:
-
Column: Chiralpak-IC3 (250 x 4.6 mm, 3µm)[5]
-
Mobile Phase: n-Hexane/Isopropanol (95:5 v/v)[5]
-
Flow Rate: 1.0 mL/min[5]
-
Detection: UV at 210-230 nm[5]
A decrease in the enantiomeric excess of the product compared to the starting material indicates that racemization has occurred.
Troubleshooting Guides
This section provides solutions to common problems encountered during specific chemical transformations of this compound.
Issue 1: Loss of Stereochemical Purity During Oxidation to 1-Boc-3-oxopiperidine
Symptoms:
-
The product, 1-Boc-3-oxopiperidine, is obtained, but subsequent chiral reduction yields a racemic or partially racemized alcohol.
-
Chiral analysis of any remaining starting material shows a decrease in enantiomeric excess.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Harsh Oxidation Conditions | Employ mild oxidation conditions that are known to preserve stereochemistry. The Swern oxidation is a widely used and effective method. |
| High Reaction Temperature | Maintain a low reaction temperature throughout the oxidation process, typically between -78 °C and 0 °C for Swern-type oxidations. |
| Acidic or Basic Byproducts | Ensure that any acidic or basic byproducts generated during the reaction are neutralized promptly during the workup. |
Experimental Protocol: Stereoselective Swern Oxidation
This protocol is designed to minimize epimerization during the oxidation of this compound.
-
Reagents:
-
This compound
-
Oxalyl chloride or trifluoroacetic anhydride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of DMSO (2.4 eq.) in anhydrous DCM to the cooled solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, ensuring the temperature remains below -70 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 eq.) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature slowly.
-
Quench the reaction with water and perform an aqueous workup. Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
-
Issue 2: Unexpected Racemization or Inversion during Nucleophilic Substitution (e.g., Mitsunobu Reaction)
Symptoms:
-
The product of a nucleophilic substitution reaction shows a complete loss of optical activity (racemization) or a mixture of inverted and retained stereochemistry.
Background: The Mitsunobu reaction on a secondary alcohol like this compound is expected to proceed with a clean inversion of stereochemistry via an SN2 mechanism.[6] True racemization is less common but can occur if side reactions are at play.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Side reactions leading to carbocation formation | Ensure the reaction is run under strictly anhydrous conditions. Use highly pure reagents. |
| Epimerization of the starting material or product | Avoid prolonged reaction times and exposure to acidic or basic conditions during workup. |
| Incorrect assumption of reaction mechanism | Confirm the expected stereochemical outcome. The Mitsunobu reaction should give inversion. If retention is desired, a double inversion strategy is necessary. |
Experimental Protocol: Mitsunobu Reaction with Inversion of Stereochemistry
This protocol is for a standard Mitsunobu reaction resulting in the inversion of the stereocenter.
-
Reagents:
-
This compound
-
Triphenylphosphine (B44618) (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Nucleophile (e.g., benzoic acid, p-nitrobenzoic acid)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve this compound (1.0 eq.), the nucleophile (1.2 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add DIAD or DEAD (1.2 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash chromatography to remove triphenylphosphine oxide and other byproducts.
-
Data Summary
The following table presents representative data on the enantiomeric purity of this compound and its derivatives under different conditions.
| Reaction/Process | Substrate | Conditions | Product | Enantiomeric Excess (ee%) | Reference(s) |
| Biocatalytic Reduction | 1-Boc-3-oxopiperidine | Ketoreductase (KRED 110), 35-40 °C, pH 7.5 | This compound | >99% | [7] |
| Biocatalytic Reduction | 1-Boc-3-oxopiperidine | Thermostable aldo-keto reductase (AKR-43), 30 °C, pH 7.5 | This compound | >99% | [8] |
| Chiral HPLC Analysis | Racemic 1-Boc-3-hydroxypiperidine | Chiralpak-IC3, n-Hexane/IPA (95:5) | (S)- and (R)-1-Boc-3-hydroxypiperidine | Baseline separation | [5] |
Visualizations
Diagram 1: Potential Pathway for Racemization under Acidic Conditions
Caption: Mechanism of racemization via an N-acyliminium ion.
Diagram 2: Experimental Workflow for Assessing Racemization
Caption: Workflow for determining enantiomeric excess post-reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Water Content Analysis in (S)-1-Boc-3-hydroxypiperidine
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the accurate determination of water content in (S)-1-Boc-3-hydroxypiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for determining the water content in this compound?
A1: The most common and accepted methods for determining water content in pharmaceutical intermediates like this compound are Karl Fischer (KF) titration, Loss on Drying (LOD), and Gas Chromatography (GC).
Q2: What is the typical specification for water content in this compound?
A2: A typical specification for water content in this compound is ≤2.5% as determined by Karl Fischer titration.[1]
Q3: Which method is most suitable for determining the water content in this compound?
A3: Karl Fischer titration is generally the preferred method due to its specificity for water.[2] Loss on Drying can be a simpler alternative, but it measures all volatile components, not just water.[2][] Gas Chromatography is a powerful technique that can also be used and is particularly useful when other volatile impurities might be present.[4][5]
Q4: How should I prepare a sample of this compound for Karl Fischer titration?
A4: this compound is soluble in methanol (B129727).[6][7] Therefore, a suitable solvent for volumetric Karl Fischer titration would be methanol or a commercially available Karl Fischer solvent. The sample should be accurately weighed and dissolved in the anhydrous solvent before titration.
Q5: What is a critical factor to consider when using the Loss on Drying method for this compound?
A5: The melting point of this compound is in the range of 34-45°C.[8][9] It is crucial to set the drying temperature below this range to avoid melting and potential degradation of the substance, which would lead to inaccurate results.[10]
Troubleshooting Guides
Karl Fischer (KF) Titration
| Problem | Possible Cause | Troubleshooting Steps |
| High Drift | Leaks in the titration cell allowing ambient moisture in. | Check and re-grease all seals and septa. Ensure the desiccant tube is fresh.[11] |
| Exhausted reagents. | Replace the Karl Fischer reagents. | |
| Side reactions with the sample. | While less common with this compound, consider using specialized reagents if aldehydes or ketones are suspected impurities.[11][12] | |
| Inconsistent/Non-reproducible Results | Incomplete dissolution of the sample. | Ensure the sample is fully dissolved before starting the titration. Gentle warming or using a homogenizer can aid dissolution.[13] |
| Inaccurate sample handling. | Use a dry, clean spatula and weighing vessel. Minimize exposure of the sample to the atmosphere. | |
| Fluctuation in titrant concentration. | Regularly perform titer determination using a certified water standard.[14] | |
| Results are consistently too high | Sample degradation releasing water. | This is unlikely under normal KF conditions but ensure the solvent is neutral and non-reactive. |
| Incorrect blank value. | Ensure the blank value of the solvent is accurately determined and subtracted. |
Loss on Drying (LOD)
| Problem | Possible Cause | Troubleshooting Steps |
| Melting or change in appearance of the sample | Drying temperature is too high. | Set the drying temperature below the melting point of this compound (34-45°C). A temperature of 30°C could be a starting point.[8][9][10] |
| Inconsistent results | Non-uniform sample distribution. | Spread the sample evenly on the weighing pan to a depth not exceeding 10 mm.[15] |
| Insufficient drying time. | Dry the sample until a constant weight is achieved.[15] | |
| Sample is hygroscopic. | Prepare and weigh the sample quickly to minimize moisture absorption from the atmosphere. | |
| Results higher than Karl Fischer | Presence of other volatile materials. | The LOD method measures the loss of any volatile substance, not just water. If volatile solvents are present, the LOD result will be higher than the actual water content.[2][] |
Gas Chromatography (GC)
| Problem | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing) | Active sites in the injector or column. | Use a deactivated liner and a column suitable for water analysis, such as one with an ionic liquid stationary phase.[4] |
| Sample overloading. | Reduce the injection volume or dilute the sample. | |
| Poor resolution from other components | Inappropriate column or temperature program. | Optimize the GC method, including the column type, temperature program, and carrier gas flow rate. |
| Ghost peaks or carryover | Contamination in the syringe or injector. | Clean the syringe and injector port. Perform a bake-out of the column.[16] |
| Baseline noise or drift | Contaminated carrier gas. | Ensure high-purity carrier gas and use appropriate gas purifiers.[17] |
| Column bleed. | Condition the column properly. Do not exceed the column's maximum operating temperature. |
Experimental Protocols
Karl Fischer Titration (Volumetric)
-
Apparatus: Automatic volumetric Karl Fischer titrator.
-
Reagents:
-
Volumetric Karl Fischer reagent (e.g., CombiTitrant 5)
-
Anhydrous methanol or a suitable Karl Fischer solvent
-
Certified water standard for titer determination
-
-
Titer Determination:
-
Add a known volume of anhydrous methanol to the titration vessel and titrate to a stable endpoint to remove residual water.
-
Accurately add a known amount of the certified water standard.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
Calculate the titer of the reagent in mg/mL.
-
-
Sample Analysis:
-
Add a known volume of anhydrous methanol to the conditioned titration vessel.
-
Accurately weigh approximately 100-200 mg of this compound and add it to the vessel.
-
Ensure the sample is completely dissolved.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
The water content is automatically calculated by the instrument based on the sample weight, reagent volume, and titer.
-
Loss on Drying
-
Apparatus: Drying oven, analytical balance, and a desiccator.
-
Procedure:
-
Pre-dry a clean, shallow weighing bottle and its stopper at the specified test temperature for 30 minutes.[10]
-
Allow the bottle to cool to room temperature in a desiccator and then weigh it accurately.
-
Accurately weigh about 1-2 g of this compound into the weighing bottle.[10]
-
Place the loaded bottle in the drying oven with the stopper removed and placed alongside it.
-
Dry at a temperature below the compound's melting point (e.g., 30°C) for a specified time (e.g., 3 hours) or until a constant weight is achieved.
-
After drying, promptly close the bottle, transfer it to a desiccator to cool to room temperature, and then weigh it accurately.
-
Calculate the percentage loss on drying.
-
Gas Chromatography
-
Apparatus: Gas chromatograph with a Thermal Conductivity Detector (TCD) or a Barrier Ionization Discharge Detector (BID).[5][18]
-
Reagents and Materials:
-
High-purity carrier gas (e.g., Helium or Nitrogen).
-
A suitable solvent for dilution (e.g., anhydrous 1-Methoxy-2-propanol).[18]
-
Water standards for calibration.
-
GC column suitable for water analysis (e.g., a column with an ionic liquid stationary phase).
-
-
Chromatographic Conditions (Example):
-
Column: Watercol™ or similar
-
Injector Temperature: 200°C
-
Detector Temperature: 250°C
-
Oven Program: Isothermal at 150°C
-
Carrier Gas Flow: Constant flow, e.g., 3 mL/min
-
-
Procedure:
-
Prepare a series of water standards in the chosen solvent to create a calibration curve.
-
Accurately weigh a sample of this compound and dissolve it in a known volume of the solvent.
-
Inject the standards and the sample solution into the GC.
-
Identify and integrate the water peak.
-
Calculate the water content in the sample based on the calibration curve.
-
Quantitative Data Summary
| Parameter | Karl Fischer Titration | Loss on Drying | Gas Chromatography |
| Specificity | Specific to water | Non-specific (measures all volatiles) | Can be specific with proper method |
| Typical Sample Size | 50 - 500 mg | 1 - 2 g | 1 - 10 mg/mL (in solution) |
| Analysis Time | 5 - 15 minutes | Several hours | 10 - 30 minutes per sample |
| Precision | High | Moderate to High | High |
| Lower Limit of Quantification | ppm levels | ~0.1% | ppm to % levels |
Visualizations
Caption: Karl Fischer Titration Experimental Workflow.
Caption: Loss on Drying Experimental Workflow.
Caption: Gas Chromatography Experimental Workflow.
Caption: Troubleshooting Decision Flowchart.
References
- 1. L17600.03 [thermofisher.com]
- 2. news-medical.net [news-medical.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development of a reliable method to determine water content by headspace gas chromatography/mass spectrometry with the standard addition technique - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. This compound | 143900-44-1 [chemicalbook.com]
- 7. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 8. This compound 97 143900-44-1 [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Loss on Drying Test Guidance 2024 - PharmaeliX [pharmaelix.com]
- 11. xylemanalytics.com [xylemanalytics.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. mt.com [mt.com]
- 15. What is Loss on Drying? and Determination of Loss on Drying | Pharmaguideline [pharmaguideline.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. ww2.arb.ca.gov [ww2.arb.ca.gov]
Storage and handling recommendations for (S)-1-Boc-3-hydroxypiperidine
This technical support center provides researchers, scientists, and drug development professionals with essential information for the storage, handling, and use of (S)-1-Boc-3-hydroxypiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
This compound should be stored in a cool, dry, and well-ventilated place.[1][2][3] It is important to keep the container tightly closed to protect it from moisture and strong light or heat.[1][2][3] While some suppliers recommend storage at room temperature, others suggest refrigeration at 0-8 °C for optimal stability.[4][5] For long-term storage, refrigeration is the preferred method to minimize potential degradation.
Q2: What are the main safety hazards associated with this compound?
This compound is classified as a hazardous substance. It can cause skin and serious eye irritation, and may also lead to respiratory irritation.[6][7] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8] Work should be conducted in a well-ventilated area or under a fume hood.[8]
Q3: In which solvents is this compound soluble?
This compound is soluble in methanol.[1][2][9][10] Its solubility in other common organic solvents should be determined on a small scale before proceeding with larger reactions.
Q4: What are the common applications of this compound in research and development?
This compound is a key chiral intermediate in the synthesis of various pharmaceutical compounds.[9][11] It is notably used in the production of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor for treating certain cancers.[11] Its chiral nature makes it a valuable building block in the development of new drugs.[5]
Troubleshooting Guide
Problem 1: Low or no yield in a reaction using this compound.
-
Possible Cause 1: Purity of the starting material.
-
Solution: Verify the purity of your this compound using techniques like NMR or HPLC. Impurities can interfere with the reaction.
-
-
Possible Cause 2: Incomplete reaction.
-
Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is stalling, consider extending the reaction time or slightly increasing the temperature, if the reaction conditions permit.
-
-
Possible Cause 3: Degradation of the compound.
-
Solution: Ensure the compound has been stored correctly, away from heat, light, and moisture. If degradation is suspected, it is advisable to use a fresh batch.
-
Problem 2: Difficulty with the Boc deprotection of the piperidine (B6355638) nitrogen.
-
Possible Cause 1: Inappropriate acidic conditions.
-
Solution: The tert-butoxycarbonyl (Boc) protecting group is typically removed under acidic conditions. Common reagents include trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in dioxane. The choice of acid and solvent, as well as the reaction temperature and time, can be critical. A 4M solution of HCl in dioxane is often effective at room temperature.
-
-
Possible Cause 2: Presence of other acid-sensitive functional groups.
-
Solution: If your molecule contains other acid-labile groups, harsh deprotection conditions can lead to side products. In such cases, milder conditions should be explored. This could involve using a weaker acid, a lower temperature, or a shorter reaction time. Careful monitoring of the reaction is essential to achieve selective deprotection.
-
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Physical Appearance | White to pale yellow powder/crystalline powder | [1][2][9] |
| Molecular Formula | C10H19NO3 | [9] |
| Molecular Weight | 201.26 g/mol | [9] |
| Melting Point | 34-40 °C | [1][2] |
| Boiling Point | 292.3 °C at 760 mmHg | [1][2] |
| Flash Point | 110 °C | [1][2] |
| Solubility | Soluble in methanol | [1][2][9][10] |
| Storage Temperature | Room temperature or 0-8 °C | [4][5] |
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol describes the asymmetric reduction of N-Boc-piperidin-3-one to this compound using a ketoreductase (KRED) enzyme.
Materials:
-
N-Boc-piperidin-3-one
-
Ketoreductase (KRED)
-
NADH or NADPH as a cofactor
-
A cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.0)
-
Ethyl acetate (B1210297)
-
n-Hexane
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a reaction mixture in a suitable vessel containing phosphate buffer (pH 7.0).
-
Add the KRED enzyme, NADH or NADPH, and the components of the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Dissolve N-Boc-piperidin-3-one in a minimal amount of a suitable organic solvent (e.g., ethanol (B145695) or isopropanol) and add it to the reaction mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 25-30 °C).
-
Monitor the progress of the reaction by TLC using a mobile phase of ethyl acetate and n-hexane (e.g., 1:1 ratio).
-
Once the reaction is complete, extract the product from the aqueous phase using an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product if necessary, for example by column chromatography.
Analysis:
-
The purity and identity of the product can be confirmed by Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
The enantiomeric excess can be determined by chiral HPLC analysis.
Visualizations
References
- 1. Preparation method of (S)-N-BOC-3-hydroxypiperidine - Eureka | Patsnap [eureka.patsnap.com]
- 2. This compound 97 143900-44-1 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. CN105801518A - this compound synthesis method - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. (S)-1-Boc-3-hydroxy-piperidine | Enzymaster [enzymaster.de]
- 8. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
Removal of residual solvents from (S)-1-Boc-3-hydroxypiperidine
This technical support center provides troubleshooting guidance and frequently asked questions regarding the removal of residual solvents from (S)-1-Boc-3-hydroxypiperidine, a key chiral intermediate in the synthesis of various pharmaceuticals.[1][2][3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the removal of residual solvents.
Issue 1: Persistent Residual Solvent Detected by GC Analysis After Initial Drying
-
Question: My GC analysis shows unacceptable levels of a solvent (e.g., Toluene, Ethyl Acetate (B1210297), Dichloromethane) in my this compound sample even after drying under vacuum. What should I do?
-
Answer: Standard drying is often insufficient for removing solvents trapped within the crystal lattice.[4] Consider the following techniques based on the solvent's properties.
-
For High-Boiling Point Solvents (e.g., Toluene):
-
Recrystallization: This is a highly effective method for purifying solid compounds and removing trapped solvents.[5] Since this compound has a low melting point (34-40 °C), care must be taken.[2][6] An anti-solvent approach is recommended. See the detailed protocol below.
-
Azeotropic Distillation: While less common for a solid product, if the compound is dissolved in a suitable solvent, azeotropic distillation can be used to remove impurities.[5]
-
-
For Medium to Low-Boiling Point Solvents (e.g., Ethyl Acetate, Dichloromethane, n-Hexane):
-
Enhanced Drying Techniques:
-
Vacuum Hydration: Drying the substance in the presence of water vapor can help displace the trapped organic solvent molecules.[4]
-
Increased Temperature/Time: Cautiously increase the drying temperature, ensuring it remains well below the compound's melting point. Prolonged drying under high vacuum may also be effective.[4]
-
-
Recrystallization: This remains a viable option. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature should be chosen.[5] Petroleum ether and n-heptane have been used for the recrystallization of this compound.[7][8]
-
-
Issue 2: Product Oils Out or Fails to Crystallize During Recrystallization
-
Question: I attempted to recrystallize my this compound to remove residual solvents, but it either oiled out or did not crystallize upon cooling. What went wrong?
-
Answer: This issue typically arises from the choice of solvent, cooling rate, or the presence of impurities.
-
Troubleshooting Steps:
-
Solvent System: Ensure you are using an appropriate solvent system. For this compound, a non-polar solvent like n-hexane or petroleum ether is often used, in which the compound is soluble when hot and insoluble when cold.[7][9]
-
Cooling Rate: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath. Rapid cooling can lead to oiling out.[5]
-
Seeding: If crystallization does not initiate, add a small seed crystal of pure this compound to induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites for crystal growth.
-
Concentration: Your solution may be too dilute. Try evaporating some of the solvent and allowing it to cool again.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the typical residual solvents I might find in my this compound sample?
-
Q2: What are the regulatory limits for these residual solvents?
-
A2: The International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide guidelines (ICH Q3C, USP <467>) that classify solvents into three classes based on their toxicity.[13][14][15][16]
-
Class 1: Solvents to be avoided (e.g., Benzene, Carbon tetrachloride).
-
Class 2: Solvents with inherent toxicity (e.g., Toluene, Methanol, Dichloromethane). Their levels are restricted.
-
Class 3: Solvents with low toxic potential (e.g., Ethanol, Ethyl Acetate, Heptane).
-
-
Manufacturers must ensure that the levels of these solvents are below the permitted daily exposure (PDE) limits.[15][16]
-
-
Q3: How can I determine the concentration of residual solvents in my sample?
-
Q4: Can I use column chromatography to remove residual solvents?
-
A4: Yes, column chromatography is a standard purification technique that separates compounds based on their polarity and can be effective in removing residual solvents.[5][21] However, this will introduce new solvents from the mobile phase that will then need to be removed, typically by evaporation under reduced pressure.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉NO₃ | [1][6] |
| Molecular Weight | 201.26 g/mol | [1][6] |
| Appearance | White to pale yellow powder/solid | [2][6] |
| Melting Point | 34-40 °C | [2][6] |
| Boiling Point | 292.3 °C (Predicted) | [2][6] |
| Solubility | Soluble in methanol | [1][2][6] |
Table 2: Common Residual Solvents and Their Properties
| Solvent | Class (ICH Q3C) | Boiling Point (°C) | Removal Suggestions |
| Dichloromethane | 2 | 39.6 | Enhanced vacuum drying, Recrystallization |
| n-Hexane | 2 | 69 | Enhanced vacuum drying, Recrystallization |
| Ethyl Acetate | 3 | 77.1 | Enhanced vacuum drying, Recrystallization |
| Methanol | 2 | 64.7 | Enhanced vacuum drying, Recrystallization |
| Toluene | 2 | 110.6 | Recrystallization, Vacuum Hydration |
Experimental Protocols
Protocol 1: Recrystallization using a Solvent/Anti-Solvent System
This protocol is suitable for removing a variety of trapped solvents.
-
Dissolution: Gently warm the crude this compound in a minimal amount of a suitable solvent in which it is highly soluble (e.g., ethyl acetate or a small amount of methanol). Do not exceed 40°C.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the warm solution.
-
Addition of Anti-Solvent: While stirring the warm solution, slowly add a cold anti-solvent in which the product is poorly soluble (e.g., n-hexane or petroleum ether) until the solution becomes slightly cloudy.[7][9]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cloudiness should increase as crystals form.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum at a temperature not exceeding 30°C until a constant weight is achieved.
Visualizations
References
- 1. This compound | 143900-44-1 [chemicalbook.com]
- 2. This compound CAS NO 143900-44-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 4. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. scispace.com [scispace.com]
- 8. CN105801518A - this compound synthesis method - Google Patents [patents.google.com]
- 9. CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 10. A kind of synthetic method of n-benzyl-3-hydroxypiperidine - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Assessment of residual solvents in pharmaceuticals to updated ICH Q3C R8 and USP 467 | Separation Science [sepscience.com]
- 14. database.ich.org [database.ich.org]
- 15. database.ich.org [database.ich.org]
- 16. uspnf.com [uspnf.com]
- 17. Residual Solvent Analysis Information | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. pharmtech.com [pharmtech.com]
- 19. paulrpalmer.com [paulrpalmer.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Synthesis of (S)-1-Boc-3-hydroxypiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of (S)-1-Boc-3-hydroxypiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound include:
-
Biocatalytic Asymmetric Reduction: This highly stereoselective method employs a ketoreductase enzyme to reduce N-Boc-3-piperidone directly to the (S)-enantiomer.[1][2][3]
-
Chemical Resolution of Racemic Mixture: This route involves the synthesis of a racemic mixture of 1-Boc-3-hydroxypiperidine, followed by resolution using a chiral resolving agent, such as D-pyroglutamic acid or L-camphorsulfonic acid.[4][5]
-
Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material, such as (S)-epichlorohydrin, to construct the chiral piperidine (B6355638) ring.[6]
Q2: My biocatalytic reduction of N-Boc-3-piperidone shows incomplete conversion. What are the possible causes and solutions?
A2: Incomplete conversion in a biocatalytic reduction can be due to several factors:
-
Enzyme Inhibition: High substrate concentrations can sometimes inhibit the ketoreductase.[2] Consider a fed-batch approach or lowering the initial substrate concentration.
-
Cofactor Imbalance: The regeneration of the NADPH or NADH cofactor is crucial. Ensure that the cofactor regeneration system (e.g., glucose dehydrogenase and glucose) is active and not limiting.[1][2]
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer system can significantly impact enzyme activity. The optimal pH is typically around 6.5-7.5, and the optimal temperature is often in the range of 30-35°C.[1][2]
-
Enzyme Deactivation: The enzyme may lose activity over the course of the reaction. Ensure proper storage and handling of the enzyme.
Q3: I am observing the presence of the (R)-isomer in my final product from the asymmetric reduction. How can I minimize its formation?
A3: The presence of the (R)-isomer indicates incomplete enantioselectivity of the ketoreductase. To minimize its formation:
-
Enzyme Selection: Different ketoreductases exhibit varying levels of stereoselectivity. Screening a panel of enzymes can help identify one with higher selectivity for your substrate.
-
Optimize Reaction Conditions: Temperature and pH can sometimes influence the enantioselectivity of an enzyme. Experiment with slight variations in these parameters.
-
Purification: Chiral chromatography (e.g., HPLC with a chiral stationary phase) can be used to separate the desired (S)-isomer from the unwanted (R)-isomer.[7][8]
Q4: What byproducts can be expected during the Boc-protection of (S)-3-hydroxypiperidine?
A4: During the Boc-protection step, potential byproducts can include:
-
Di-Boc Species: Although less common with secondary amines, over-reaction can potentially lead to the formation of a di-Boc protected species under harsh conditions.
-
Unreacted Starting Material: Incomplete reaction will result in the presence of unreacted (S)-3-hydroxypiperidine in the final product.
-
Byproducts from Boc Anhydride: Di-tert-butyl carbonate can decompose to tert-butanol (B103910) and isobutylene, which are typically removed during workup and purification.
Troubleshooting Guides
Byproduct Identification in Biocatalytic Synthesis
| Observed Issue | Potential Byproduct | Identification Method | Troubleshooting Steps |
| Low enantiomeric excess (<99% ee) | (R)-1-Boc-3-hydroxypiperidine | Chiral HPLC[7][8] | - Screen for a more selective ketoreductase.- Optimize reaction temperature and pH.- Purify the final product using chiral chromatography. |
| Incomplete conversion | Unreacted N-Boc-3-piperidone | GC-MS, LC-MS, NMR | - Lower the initial substrate concentration.- Ensure the cofactor regeneration system is active.- Optimize reaction conditions (pH, temperature). |
| Additional unexpected peaks in chromatogram | Byproducts from starting material or side reactions | GC-MS, LC-MS, ¹H NMR, ¹³C NMR | - Analyze the purity of the starting N-Boc-3-piperidone.- Investigate potential side reactions of the substrate under the reaction conditions. |
Byproduct Identification in Chemical Resolution Synthesis
| Observed Issue | Potential Byproduct | Identification Method | Troubleshooting Steps |
| Low yield of desired diastereomeric salt | Incomplete salt formation | ¹H NMR, Melting Point | - Adjust the stoichiometry of the resolving agent.- Optimize the crystallization solvent and temperature. |
| Presence of the undesired enantiomer | Inefficient resolution | Chiral HPLC | - Perform multiple recrystallizations of the diastereomeric salt.- Screen different chiral resolving agents. |
| Impurities in the final product after Boc protection | Residual resolving agent, Unreacted 3-hydroxypiperidine | ¹H NMR, LC-MS | - Ensure complete removal of the resolving agent after salt breaking.- Optimize the conditions for the Boc protection step (e.g., reaction time, stoichiometry of Boc anhydride). |
Experimental Protocols
Protocol 1: Identification of (R)-isomer impurity by Chiral HPLC
This protocol is adapted from methodologies developed for the quality control of this compound.[7][8]
-
Column: Chiralpak IC-3 (250 x 4.6 mm, 3 µm) or equivalent chiral stationary phase.
-
Mobile Phase: A mixture of n-Hexane and Isopropyl alcohol (IPA), typically in a ratio of 95:5 (v/v), with 0.2% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like IPA.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers, this compound and (R)-1-Boc-3-hydroxypiperidine, will elute at different retention times, allowing for their separation and quantification.
Protocol 2: General Byproduct Identification by GC-MS
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Injector Temperature: 250°C.
-
MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Analysis: Inject the sample. The resulting chromatogram will separate the components of the mixture. The mass spectrum of each peak can be compared to a library (e.g., NIST) to identify known compounds or used to elucidate the structure of unknown byproducts.
Protocol 3: Structural Elucidation of Byproducts by NMR Spectroscopy
-
Sample Preparation: Dissolve a purified sample of the byproduct (if isolated) or the crude reaction mixture in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a proton NMR spectrum. The chemical shifts, integration, and coupling patterns of the signals will provide information about the proton environment in the molecule.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number of unique carbon atoms and their chemical environment.
-
2D NMR (COSY, HSQC, HMBC): For complex structures, 2D NMR experiments can be used to establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), aiding in the complete structural assignment of the byproduct.
Visualizations
Caption: Troubleshooting workflow for byproduct identification.
Caption: Potential reaction pathways in biocatalytic synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 6. Preparation method of (S)-N-BOC-3-hydroxypiperidine - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. chemicalpapers.com [chemicalpapers.com]
Validation & Comparative
A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of (S)-1-Boc-3-hydroxypiperidine, a key chiral intermediate in the synthesis of numerous pharmaceuticals, is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the predominant technique for resolving and quantifying the enantiomers of this compound. This guide provides an objective comparison of various chiral HPLC methods, supported by experimental data, and discusses alternative analytical technologies to assist researchers in selecting the most appropriate method for their needs.
Comparison of Chiral HPLC Methods
The selection of the chiral stationary phase is paramount for achieving successful enantiomeric separation. Polysaccharide-based CSPs, such as those from the Chiralpak® series, are widely employed for their broad applicability to a diverse range of chiral compounds, including piperidine (B6355638) derivatives.[1] A screening of different Chiralpak columns under normal phase conditions has been performed for the analysis of 1-Boc-3-hydroxypiperidine, yielding valuable comparative data.
Data Presentation: Performance of Different Chiral Stationary Phases
The following table summarizes the experimental data from the screening of various Chiralpak® columns for the enantiomeric separation of 1-Boc-3-hydroxypiperidine.
| Chiral Stationary Phase | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Observations |
| Chiralpak® IC-3 | 250 x 4.6 mm, 3 µm | 0.2% TFA in n-Hexane:IPA (95:5) | 1.0 | 30 | >1.5 | Optimized Method : Good resolution and peak shape. |
| Chiralpak® IG-3 | 250 x 4.6 mm, 3 µm | Hexane:Ethanol:TFA (98:2:0.2) | 0.5 | 40 | 0.89 | Poor resolution, peaks not well separated. |
| Chiralpak® OD-H | 250 x 4.6 mm, 5 µm | Hexane:Ethanol:TFA (98:2:0.2) | 0.5 | 15 | 0.56 | Poor resolution. |
| Chiralpak® IE-3 | 250 x 4.6 mm, 5 µm | Hexane:IPA:TFA (95:5:0.1) | 1.2 | 40 | 1.50 | Good resolution. |
Data extracted from Sharma, S. K., & Sultana, S. (2025). Chiral-selective biocatalysis of this compound: developing analytical method for quantifying (R)-isomer impurities. Chemical Papers.[1]
Based on this screening, the Chiralpak® IC-3 column provided the most effective separation, leading to its selection for the final validated method. The Chiralpak® IE-3 also demonstrated good resolving power.
Experimental Protocols
Optimized Chiral HPLC Method
This protocol details the validated isocratic Normal Phase-HPLC method for the quantification of the (R)-isomer impurity in this compound.[1]
1. Instrumentation and Materials:
-
HPLC system with a PDA detector
-
Chiralpak® IC-3 column (250 x 4.6 mm, 3 µm)
-
Analytical balance
-
Solvents: n-Hexane (HPLC grade), Isopropyl alcohol (IPA, HPLC grade), Trifluoroacetic acid (TFA, HPLC grade)
2. Chromatographic Conditions:
-
Mobile Phase: A premixed solution of 0.2% Trifluoroacetic acid in a mixture of n-Hexane and Isopropyl alcohol (95:5 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Autosampler Temperature: 15°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 15 µL
-
Run Time: 50 minutes
3. Sample Preparation:
-
Diluent: Isopropyl alcohol
-
Standard Solution: Prepare a standard solution of (R)-1-Boc-3-hydroxypiperidine in the diluent at a known concentration.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of 2.0 mg/mL.
4. Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the diluent as a blank.
-
Inject the standard solution to determine the retention time and response of the (R)-isomer.
-
Inject the sample solution.
-
The enantiomeric purity is determined by comparing the peak area of the (R)-isomer in the sample chromatogram to the total area of both enantiomer peaks.
Mandatory Visualization
Caption: Experimental workflow for the chiral HPLC analysis of this compound.
Alternative Analytical Technologies
While chiral HPLC is the most established method, other techniques offer potential advantages for the enantioseparation of compounds like this compound.
Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful alternative to HPLC, utilizing supercritical carbon dioxide as the primary mobile phase component.
-
Advantages:
-
Speed: The low viscosity of supercritical fluids allows for higher flow rates and faster analyses.
-
Reduced Solvent Consumption: SFC significantly reduces the use of organic solvents, making it a "greener" and more cost-effective technique.
-
Complementary Selectivity: Chiral separations in SFC can sometimes provide different elution orders or improved resolution compared to HPLC.
-
-
Considerations:
-
While a wide range of chiral stationary phases used in HPLC are also effective in SFC, method development is still required to optimize parameters such as co-solvent, pressure, and temperature.
-
For this compound, screening on polysaccharide-based CSPs with alcohol co-solvents (e.g., methanol, ethanol) would be a logical starting point for method development.
-
Capillary Electrophoresis (CE)
Chiral CE is a high-efficiency separation technique that utilizes a chiral selector dissolved in the background electrolyte.
-
Advantages:
-
High Efficiency and Resolution: CE can provide a very high number of theoretical plates, leading to excellent resolution of enantiomers.
-
Low Sample and Reagent Consumption: The technique requires only nanoliter injection volumes and minimal amounts of chiral selector.
-
Flexibility: A wide variety of chiral selectors, particularly cyclodextrins, can be screened to find the optimal separation conditions.
-
-
Considerations:
-
Sensitivity can be a limitation compared to HPLC, although this can be addressed with various strategies.
-
For the analysis of this compound, various cyclodextrin (B1172386) derivatives would be the primary choice for chiral selectors in the background electrolyte.
-
Caption: Decision pathway for selecting a chiral analysis technique.
Conclusion
For the routine, high-precision analysis of this compound, the validated chiral HPLC method using a Chiralpak® IC-3 column offers a robust and reliable solution with well-defined performance characteristics. However, for laboratories focused on high-throughput screening or "green" analytical chemistry, exploring chiral SFC is highly recommended. Chiral CE presents a viable orthogonal technique, particularly valuable in research settings where sample volume is limited and very high separation efficiency is required. The choice of the optimal analytical method will ultimately depend on the specific requirements of the laboratory, including sample throughput, available instrumentation, and environmental considerations.
References
Comparative Analysis of ¹H and ¹³C NMR Spectra for (S)-1-Boc-3-hydroxypiperidine and its Enantiomer
A comprehensive guide to the spectral assignment of (S)-1-Boc-3-hydroxypiperidine and its counterpart, (R)-1-Boc-3-hydroxypiperidine, is presented, offering a valuable resource for researchers in synthetic chemistry and drug development. This guide provides a detailed comparison of their ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, supported by experimental data and protocols.
Chiral piperidine (B6355638) derivatives are crucial building blocks in the synthesis of numerous pharmaceutical compounds. The precise characterization of their stereochemistry is paramount for ensuring the desired biological activity and safety of the final drug product. NMR spectroscopy is a powerful analytical technique for the structural elucidation of these molecules. This guide focuses on the ¹H and ¹³C NMR spectral assignments for the enantiomeric pair, (S)- and (R)-1-Boc-3-hydroxypiperidine.
¹H and ¹³C NMR Spectral Data Comparison
The ¹H and ¹³C NMR spectra of enantiomers are identical in an achiral solvent. Any observed differences in chemical shifts would arise from the presence of a chiral auxiliary or solvent. For the purpose of this guide, the data presented is for the individual enantiomers in a standard achiral solvent, typically deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
While the chemical shifts for the (S) and (R) enantiomers are identical under achiral conditions, the assignment of these shifts to specific protons and carbons is critical for structural verification. The data presented in the following tables is based on reported values for (R)-1-Boc-3-hydroxypiperidine, which are directly applicable to the (S)-enantiomer.
Table 1: ¹H NMR Chemical Shift Assignments for 1-Boc-3-hydroxypiperidine
| Proton | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |
| H3 | ~3.85 | m |
| H2eq, H6eq | ~3.60 | m |
| H2ax, H6ax | ~3.20 | m |
| H5eq | ~1.90 | m |
| H4eq | ~1.80 | m |
| H5ax | ~1.65 | m |
| H4ax | ~1.48 | m |
| Boc (t-Bu) | 1.45 | s |
| OH | variable | br s |
Note: The chemical shifts are approximate and can vary slightly based on concentration and solvent. The assignments are based on typical ranges for N-Boc protected piperidine rings.
Table 2: ¹³C NMR Chemical Shift Assignments for 1-Boc-3-hydroxypiperidine
| Carbon | Chemical Shift (δ, ppm) in CDCl₃ |
| C=O (Boc) | ~154.9 |
| C(CH₃)₃ (Boc) | ~79.5 |
| C3 | ~67.0 |
| C2, C6 | ~45.0, ~43.0 |
| C5 | ~31.0 |
| C4 | ~22.0 |
| C(CH₃)₃ (Boc) | ~28.4 |
Note: These are predicted and typical chemical shifts. Precise assignments often require 2D NMR techniques.
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is essential for accurate structural analysis and comparison.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound ((S)- or (R)-1-Boc-3-hydroxypiperidine) in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard one-pulse ¹H experiment.
-
Parameters:
-
Number of scans: 16-32
-
Relaxation delay (d1): 1-2 seconds
-
Acquisition time (aq): 3-4 seconds
-
Spectral width (sw): 16 ppm
-
Temperature: 298 K
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Parameters:
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay (d1): 2 seconds
-
Acquisition time (aq): 1-2 seconds
-
Spectral width (sw): 200-240 ppm
-
Temperature: 298 K
-
For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Logical Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates the logical workflow for obtaining and interpreting NMR data for the structural elucidation of chiral molecules like this compound.
Caption: Workflow for NMR analysis of this compound.
This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of this compound and its enantiomer. For definitive stereochemical assignment, chiral chromatography or the use of chiral shift reagents in NMR is necessary. The provided data and protocols serve as a reliable reference for routine characterization and quality control in a research and development setting.
Catalytic Asymmetric Hydrogenation of Pyridine Derivatives
A Comparative Guide to Alternative Chiral Synthons for the Piperidine (B6355638) Moiety
For researchers, scientists, and drug development professionals, the stereoselective synthesis of piperidine scaffolds is a critical endeavor. The piperidine ring is a privileged structural motif found in numerous pharmaceuticals and natural products, and the introduction of chirality can significantly influence biological activity and pharmacokinetic properties. This guide provides an objective comparison of modern alternative chiral synthons and synthetic strategies for accessing enantioenriched piperidines, supported by experimental data and detailed protocols.
One of the most direct and atom-economical methods for generating chiral piperidines is the asymmetric hydrogenation of readily available pyridine (B92270) precursors. This approach relies on chiral catalysts to control the stereochemical outcome of the reduction.
Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts
Iridium catalysts have proven highly effective for the enantioselective hydrogenation of activated pyridine derivatives, such as N-benzylpyridinium salts. This method offers a powerful route to enantioenriched 2- and 3-substituted piperidines.
Workflow for Iridium-Catalyzed Asymmetric Hydrogenation
A Comparative Cost Analysis of Synthetic Routes to (S)-1-Boc-3-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
(S)-1-Boc-3-hydroxypiperidine is a critical chiral building block in the synthesis of numerous pharmaceutical compounds, including the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib. The efficiency and cost-effectiveness of its synthesis are paramount for drug development and manufacturing. This guide provides a comparative analysis of the most common synthetic routes to this compound, focusing on a detailed cost breakdown, experimental protocols, and process workflows.
At a Glance: Comparison of Synthetic Routes
| Metric | Chemical Resolution | Asymmetric Synthesis from Chiral Precursor | Biocatalytic Reduction (Ketoreductase) | Biocatalytic Reduction (Baker's Yeast) |
| Starting Materials Cost | Moderate | High | Low | Very Low |
| Reagent & Catalyst Cost | High | High | Moderate to High (Enzyme) | Very Low |
| Overall Yield | Low (<50%)[1] | Moderate (35% over multiple steps)[2] | High (>95%) | High (90-95%)[1] |
| Process Complexity | High (multiple steps, resolution) | Very High (multiple steps) | Low to Moderate | Low |
| Environmental Impact | High (solvents, hazardous reagents) | High (solvents, reagents) | Low (aqueous media) | Very Low (aqueous media) |
| Scalability | Moderate | Difficult | High | Moderate |
| Estimated Overall Cost | High | Very High | Moderate | Low |
In-Depth Analysis of Synthetic Routes
This section details the most prevalent synthetic strategies for producing this compound, outlining the underlying chemistry, cost considerations for key materials, and step-by-step experimental protocols.
Chemical Resolution of Racemic 3-Hydroxypiperidine (B146073)
This classical approach involves the synthesis of a racemic mixture of 1-Boc-3-hydroxypiperidine, followed by resolution using a chiral resolving agent.
Workflow:
Cost Analysis:
| Reagent/Material | Price (USD/kg) | Notes |
| 3-Hydroxypiperidine | 2,400 - 5,000 | |
| Di-tert-butyl dicarbonate (Boc₂O) | 390 - 1,910 | Price varies significantly with purity and supplier. |
| L-Camphorsulfonic acid | 770 - 4,000 | A common but expensive resolving agent. |
| Solvents (e.g., Ethanol, MTBE) | 50 - 150 | Bulk pricing. |
Experimental Protocol:
-
Boc Protection: To a solution of 3-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate and a base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction mixture to isolate the racemic (±)-1-Boc-3-hydroxypiperidine.
-
Resolution: Dissolve the racemic product in a suitable solvent (e.g., ethanol). Add a solution of the chiral resolving agent (e.g., L-camphorsulfonic acid) in the same solvent. Heat the mixture to reflux and then allow it to cool slowly to induce fractional crystallization of one diastereomeric salt.
-
Isolation: Filter the crystallized diastereomeric salt and wash with a cold solvent. The desired (S)-enantiomer is then liberated from the salt by treatment with a base and extraction into an organic solvent. The solvent is then removed under reduced pressure to yield the final product.
Asymmetric Synthesis from a Chiral Precursor
This method builds the chiral piperidine (B6355638) ring from a readily available chiral starting material, such as (R)-glyceraldehyde acetonide.
Workflow:
Cost Analysis:
| Reagent/Material | Price (USD/kg) | Notes |
| (R)-Glyceraldehyde Acetonide | 346,000 - 384,000 | Very expensive chiral starting material. |
| Palladium on Carbon (10%) | 1,000 - 5,000+ | Price is highly dependent on palladium market price. |
| Raney Nickel | 25 - 60 | Relatively inexpensive catalyst. |
| Di-tert-butyl dicarbonate (Boc₂O) | 390 - 1,910 | |
| Other reagents (Wittig reagent, TsCl, etc.) | Variable | Adds significant cost. |
Experimental Protocol:
This is a multi-step synthesis, and a detailed protocol is beyond the scope of this guide. However, a general overview of the key transformations is as follows:
-
Chain Elongation: (R)-glyceraldehyde acetonide undergoes a Wittig reaction to introduce a cyanoethyl group.
-
Reduction: The resulting double bond is reduced via catalytic hydrogenation using palladium on carbon.
-
Deprotection and Cyclization: The acetonide protecting group is removed, and the resulting diol is selectively tosylated. Subsequent reduction of the nitrile and intramolecular cyclization, often using Raney Nickel, forms the piperidine ring.
-
Boc Protection: The final step involves the protection of the piperidine nitrogen with a Boc group.
Biocatalytic Asymmetric Reduction
This modern approach utilizes enzymes, such as ketoreductases (KREDs), or whole-cell systems like Baker's yeast, to asymmetrically reduce a prochiral ketone precursor.
Workflow:
References
A Comparative Guide to the Biological Activity of (S)- and (R)-1-Boc-3-hydroxypiperidine Derivatives
Published: December 10, 2025
Affiliation: Google Research
Abstract
The stereochemistry of chiral molecules is a critical determinant of their pharmacological properties, influencing everything from receptor affinity to metabolic stability. The piperidine (B6355638) scaffold is a ubiquitous feature in a multitude of pharmaceuticals, and the chirality of its substituents can lead to significant differences in biological activity between enantiomers. This guide provides a comparative framework for evaluating the biological activities of (S)- and (R)-1-Boc-3-hydroxypiperidine derivatives. While (S)-1-Boc-3-hydroxypiperidine is a well-established chiral building block in the synthesis of several drugs, most notably the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, there is a conspicuous absence of publicly available data directly comparing its biological activity to its (R)-enantiomer.[1] This guide aims to bridge this gap by presenting a hypothetical comparative study, complete with detailed experimental protocols and data presentation, to underscore the potential stereoselective effects and to provide a robust framework for researchers investigating these and other chiral piperidine derivatives.
Introduction: The Significance of Chirality in Piperidine Scaffolds
Chirality plays a pivotal role in drug design and development. Enantiomers, non-superimposable mirror images of a molecule, can exhibit markedly different pharmacodynamic and pharmacokinetic profiles due to the stereospecific nature of their interactions with biological macromolecules such as enzymes and receptors. The introduction of a chiral center to a piperidine ring can enhance biological activity and selectivity, modulate physicochemical properties, and improve pharmacokinetic profiles.
Derivatives of piperidine are known to possess a wide range of biological activities, including anticancer, antimicrobial, and neurological effects, often mediated through interactions with G-protein coupled receptors (GPCRs), ion channels, and various enzymes.[2] Given the established importance of the (S)-enantiomer of 1-Boc-3-hydroxypiperidine as a key intermediate in pharmaceutical synthesis, a thorough understanding of the distinct biological properties of both the (S)- and (R)-enantiomers is crucial for unlocking their full therapeutic potential and for identifying potential off-target effects or toxicities.[3]
This guide will therefore outline a series of hypothetical experiments designed to compare the biological activities of (S)- and (R)-1-Boc-3-hydroxypiperidine derivatives, focusing on their potential effects on a relevant signaling pathway, their cytotoxicity, and their interaction with specific molecular targets.
Hypothetical Comparative Biological Activity Data
To illustrate the potential differences in biological activity between the (S)- and (R)-enantiomers of a hypothetical 1-Boc-3-hydroxypiperidine derivative (e.g., a derivative where the hydroxyl group is further functionalized), the following tables summarize potential outcomes from a series of in vitro assays.
Table 1: Comparative in vitro Cytotoxicity against a B-cell Lymphoma Cell Line (e.g., TMD8)
| Compound | IC₅₀ (µM) |
| (S)-1-Boc-3-(aryloxy)piperidine | 15.2 |
| (R)-1-Boc-3-(aryloxy)piperidine | > 100 |
| Racemic-1-Boc-3-(aryloxy)piperidine | 32.5 |
| Ibrutinib (Positive Control) | 0.05 |
IC₅₀: Half-maximal inhibitory concentration. Data is hypothetical.
Table 2: Comparative in vitro Bruton's Tyrosine Kinase (BTK) Inhibition
| Compound | BTK IC₅₀ (nM) |
| (S)-1-Boc-3-(aryloxy)piperidine | 850 |
| (R)-1-Boc-3-(aryloxy)piperidine | > 10,000 |
| Racemic-1-Boc-3-(aryloxy)piperidine | 1,750 |
| Ibrutinib (Positive Control) | 0.5 |
IC₅₀: Half-maximal inhibitory concentration. Data is hypothetical.
Table 3: Comparative Receptor Binding Affinity for a Hypothetical GPCR Target
| Compound | Kᵢ (nM) for GPCR Target X |
| (S)-1-Boc-3-(aryloxy)piperidine | > 10,000 |
| (R)-1-Boc-3-(aryloxy)piperidine | 75 |
| Racemic-1-Boc-3-(aryloxy)piperidine | 155 |
| Known GPCR Antagonist (Control) | 5 |
Kᵢ: Inhibitory constant. Data is hypothetical.
Relevant Signaling Pathway: Bruton's Tyrosine Kinase (BTK) Pathway
Given that this compound is a crucial intermediate for the synthesis of the BTK inhibitor ibrutinib, a key signaling pathway to investigate is the B-cell receptor (BCR) signaling cascade, in which BTK plays a central role.[4] Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, which in turn activates downstream signaling molecules like phospholipase C gamma 2 (PLCγ2).[5] This cascade ultimately leads to the activation of transcription factors that promote B-cell proliferation and survival.[4][5] Inhibition of BTK is a validated therapeutic strategy for B-cell malignancies.
Figure 1. Hypothetical inhibition of the BTK signaling pathway by an this compound derivative.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible comparison of the biological activities of the (S)- and (R)-enantiomers.
In Vitro Cytotoxicity: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
a. Reagents and Materials:
-
(S)-, (R)-, and racemic 1-Boc-3-hydroxypiperidine derivatives
-
B-cell lymphoma cell line (e.g., TMD8)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
b. Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 72 hours. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.
In Vitro Kinase Inhibition Assay (BTK)
This assay determines the ability of the compounds to inhibit the enzymatic activity of BTK.
a. Reagents and Materials:
-
Recombinant human BTK enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
(S)-, (R)-, and racemic 1-Boc-3-hydroxypiperidine derivatives
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Luminometer
b. Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. Dilute the BTK enzyme and substrate/ATP mixture to their final concentrations in the assay buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound, followed by the BTK enzyme. Initiate the reaction by adding the substrate/ATP mixture. The final reaction volume is typically 5-10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[6]
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions. This involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP back to ATP, which is then used to generate a luminescent signal.[7]
-
Luminescence Measurement: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: The kinase activity is inversely proportional to the luminescent signal. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values.
GPCR Radioligand Binding Assay
This assay measures the affinity of the compounds for a specific GPCR target.
a. Reagents and Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand with known affinity for the target GPCR (e.g., [³H]-ligand)
-
(S)-, (R)-, and racemic 1-Boc-3-hydroxypiperidine derivatives
-
Assay buffer
-
Wash buffer
-
Glass fiber filters
-
Cell harvester
-
Scintillation cocktail and counter
b. Procedure:
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific binding: Cell membranes, radioligand, and a high concentration of an unlabeled competing ligand.
-
Competitive binding: Cell membranes, radioligand, and serial dilutions of the test compounds.[8]
-
-
Incubation: Incubate the plate at a specified temperature for a set time to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.[9]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]
-
Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ of the test compounds and then calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
Experimental and Analytical Workflow
A systematic workflow is crucial for a comprehensive comparative analysis of the enantiomers.
Figure 2. Generalized workflow for the comparative biological evaluation of chiral piperidine derivatives.
Conclusion and Future Directions
This guide outlines a comprehensive, albeit hypothetical, framework for the comparative biological evaluation of (S)- and (R)-1-Boc-3-hydroxypiperidine derivatives. The provided protocols for cytotoxicity, kinase inhibition, and receptor binding assays represent standard methodologies in drug discovery for elucidating the pharmacological profiles of chiral compounds.
The significant disparity in the scientific literature, with a strong focus on the (S)-enantiomer as a synthetic intermediate and a lack of data on the (R)-enantiomer, highlights a critical knowledge gap. It is highly probable, based on established principles of stereopharmacology, that the two enantiomers possess distinct biological activities. The (S)-enantiomer may exhibit on-target activity related to the therapeutic effect of the final drug product, while the (R)-enantiomer could have different, potentially undesirable, off-target effects.
Future research should focus on the synthesis and direct comparative biological evaluation of both enantiomers of not only 1-Boc-3-hydroxypiperidine but also its various derivatives. Such studies are imperative for a complete understanding of their structure-activity relationships, which will enable the rational design of safer and more efficacious therapeutics based on the chiral piperidine scaffold. Furthermore, investigating the metabolic fate of each enantiomer would provide crucial insights into their pharmacokinetic profiles and potential for stereoselective drug-drug interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to (S)-1-Boc-3-hydroxypiperidine and Its Alternatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
(S)-1-Boc-3-hydroxypiperidine is a chiral building block of significant interest in medicinal chemistry and drug development, most notably as a key intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[1][2] The selection of the appropriate chiral synthon is a critical decision in the synthetic pathway of complex molecules. This guide provides an objective comparison of this compound with its common alternatives, supported by available data and detailed experimental protocols for key reactions.
Certificate of Analysis: Typical Specifications
A Certificate of Analysis (CoA) for this compound provides crucial information about its quality and purity. Key parameters from various suppliers are summarized below, establishing a baseline for quality assessment.
| Parameter | Typical Specification | Analytical Method(s) |
| Appearance | White to off-white or pale yellow solid/powder | Visual Inspection |
| Assay (Purity) | ≥97.0% to ≥99.5% | Gas Chromatography (GC), ¹H NMR |
| Optical Purity (ee) | ≥98.0% to ≥99.0% | Chiral High-Performance Liquid Chromatography (Chiral HPLC) |
| Melting Point | 34-40 °C | Melting Point Apparatus |
| Optical Rotation | [α]²⁰/D +21.0° to +24.0° (c=1 in chloroform (B151607) or 5% in MeOH) | Polarimetry |
| Loss on Drying | <0.75% | Thermogravimetric Analysis (TGA) or Karl Fischer Titration |
Performance Comparison: this compound vs. Alternatives
The primary alternatives to this compound in chemical synthesis are often other N-protected variants of (S)-3-hydroxypiperidine, with the most common being the N-Cbz (benzyloxycarbonyl) protected analogue. The choice of protecting group can significantly influence the compound's reactivity, stability, and the conditions required for its removal, thereby affecting the overall efficiency of a synthetic route.
While direct head-to-head quantitative comparisons in the literature for specific reactions under identical conditions are scarce, a qualitative and semi-quantitative comparison can be made based on the well-established characteristics of the Boc and Cbz protecting groups.
Key Considerations for Selecting a Protecting Group:
-
Stability: The Boc group is sensitive to acidic conditions, while the Cbz group is stable to acids and bases but is readily cleaved by catalytic hydrogenation.[3][4]
-
Deprotection: Boc deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA), which can be harsh on sensitive substrates. Cbz deprotection via hydrogenolysis is milder and proceeds under neutral conditions, which is advantageous for molecules with acid-labile functional groups.[3][4]
-
Reactivity: The electronic nature of the protecting group can influence the nucleophilicity of the piperidine (B6355638) nitrogen and the reactivity of the hydroxyl group, although this is often context-dependent and not extensively documented in comparative studies.
The following sections provide an overview of the performance of these building blocks in common synthetic transformations.
Etherification (Williamson Ether Synthesis)
The Williamson ether synthesis is a common method for forming C-O bonds, involving the reaction of an alkoxide with an alkyl halide. The N-protecting group is generally not expected to have a dramatic electronic effect on the reactivity of the hydroxyl group in this SN2 reaction. However, the choice of base and solvent, as well as the work-up procedure, can be influenced by the protecting group.
General Experimental Workflow for Etherification:
Caption: General workflow for Williamson ether synthesis.
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups with inversion of stereochemistry.[5][6] The reaction proceeds via an alkoxyphosphonium salt intermediate. The nature of the N-protecting group can influence the reaction, particularly in terms of steric hindrance and potential side reactions.
Logical Flow for a Mitsunobu Reaction:
Caption: Key steps in the Mitsunobu reaction.
Experimental Protocols
General Procedure for Williamson Ether Synthesis of N-Boc-(S)-3-benzyloxypiperidine
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF, 0.5 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Reaction: Stir the resulting suspension at 0 °C for 30 minutes, then add benzyl bromide (1.1 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of water. Dilute the mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Procedure for Mitsunobu Reaction of N-Cbz-(S)-3-hydroxypiperidine with Phthalimide
-
Preparation: Dissolve N-Cbz-(S)-3-hydroxypiperidine (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.2 M) under an inert atmosphere.
-
Reaction: Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to separate the product from triphenylphosphine oxide and the hydrazine byproduct.
Decision-Making Guide for Protecting Group Selection
The choice between a Boc or Cbz protecting group, or another alternative, depends on the overall synthetic strategy, particularly the compatibility of other functional groups present in the molecule with the deprotection conditions.
Caption: Decision tree for N-protecting group selection.
References
(S)-1-Boc-3-hydroxypiperidine: A Comparative Guide to Patented Synthetic Strategies
(S)-1-Boc-3-hydroxypiperidine is a crucial chiral building block in the synthesis of numerous pharmaceutical compounds, including the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib.[][2] Its stereospecific synthesis has been the subject of extensive research, leading to a variety of patented methodologies. This guide provides a comparative analysis of different synthetic approaches disclosed in patent literature, focusing on chemical and enzymatic methods. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the performance, experimental protocols, and underlying workflows of these key strategies.
Comparative Analysis of Synthetic Methods
The patented syntheses of this compound can be broadly categorized into two main approaches: chemical synthesis and enzymatic resolution or reduction. Chemical methods often involve the use of chiral starting materials or chiral resolving agents, while enzymatic methods leverage the high selectivity of enzymes to achieve the desired stereochemistry.
Chemical Synthesis Approaches
Several patented chemical routes to this compound have been developed, each with distinct advantages and disadvantages. These methods often start from readily available achiral or chiral precursors.
| Patent | Starting Material | Key Steps | Overall Yield | Purity/e.e. | Notes |
| CN105801518A | (R)-glyceraldehyde acetonide | Wittig reaction, double bond reduction, deprotection, selective tosylation, reductive cyclization, Boc protection. | Not explicitly stated | High optical purity implied by chiral starting material. | Emphasizes atom economy and avoids a resolution step, potentially reducing waste and cost.[3] |
| CN105439939A | 3-Hydroxypyridine | Hydrogenation, chiral resolution with D-pyroglutamic acid, Boc protection. | ~42% (resolution step) | 99.6% | The use of a recyclable resolving agent is a key feature to reduce production costs.[4][5] |
| CN110759853B | (S)-epichlorohydrin | Grignard reaction, intramolecular cyclization, reaction with ammonia, second intramolecular cyclization, Boc protection. | 66.52% (for (S)-3-hydroxypiperidine intermediate) | 98.78% | Offers a short synthesis route with mild reaction conditions and high safety.[6] |
Enzymatic Synthesis Approach
Enzymatic methods, particularly asymmetric reduction of a prochiral ketone, have emerged as a highly efficient alternative for producing enantiomerically pure this compound.
| Patent | Starting Material | Enzyme | Conversion Rate | Enantiomeric Excess (e.e.) | Key Conditions |
| CN105274160A | N-Boc-3-piperidone | Alcohol dehydrogenase (NCBI Accession: AGG35486.1) | 99.34% | 100% | pH 6.0-7.5, 20-35°C, uses isopropanol (B130326) for cofactor regeneration.[7] |
Experimental Protocols
Chemical Synthesis via Chiral Resolution (CN105439939A)
-
Synthesis of 3-hydroxypiperidine (B146073): 3-Hydroxypyridine (100kg) is hydrogenated in the presence of 5% rhodium on carbon catalyst (1kg) in water (100L) at 90°C under 5MPa of hydrogen pressure for 48 hours. After cooling and filtration, the filtrate is concentrated and distilled under reduced pressure to yield 3-hydroxypiperidine (102kg, 81.3% yield).[4]
-
Chiral Resolution: 3-Hydroxypiperidine (400kg) and D-tartaric acid derivative (225kg) are refluxed in 95% ethanol (B145695) (500L). The mixture is cooled to -5°C and allowed to stand for 1 hour. The precipitated solid is filtered, washed with cold water, and dried to obtain (S)-3-hydroxypiperidine tartrate salt (274kg, 42% yield).[4]
-
Boc Protection: The (S)-3-hydroxypiperidine salt (200kg) is dissolved in water (500L), and sodium hydroxide (B78521) (75kg) is added. Di-tert-butyl dicarbonate (B1257347) (Boc)2O (518kg) is added in portions at room temperature, and the reaction is continued for 3 hours. The mixture is extracted with ethyl acetate. The combined organic layers are concentrated under reduced pressure to give (S)-N-Boc-3-hydroxypiperidine (382kg, 97% yield).[4]
Enzymatic Asymmetric Reduction (CN105274160A)
-
Enzyme Preparation: E. coli expressing the alcohol dehydrogenase is cultured and the cells are harvested.
-
Asymmetric Reduction: 1g (wet weight) of the E. coli cell paste is suspended in 25mL of phosphate (B84403) buffer (100mM, pH 7.0). N-Boc-3-piperidone (to a final concentration of 100g/L), isopropanol (90g/L), NAD+ (0.1mmol/L), and Triton X-100 (0.15%) are added.[7]
-
Reaction Conditions: The reaction mixture is incubated at 30°C with shaking at 200 rpm for 6 hours.[7]
-
Work-up and Isolation: The product, (S)-N-Boc-3-hydroxypiperidine, is isolated from the reaction mixture. The reported yield of the product was 97 g/L, with a product yield of 97.0% and an optical purity (e.e.%) of 100%.[7]
Synthesis Workflow Diagrams
Caption: Workflow for the chemical synthesis of this compound via chiral resolution.
Caption: Workflow for the enzymatic asymmetric reduction of N-Boc-3-piperidone.
References
- 2. Page loading... [wap.guidechem.com]
- 3. CN105801518A - this compound synthesis method - Google Patents [patents.google.com]
- 4. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 5. CN105439939B - A kind of synthetic method of (S)-N-Boc-3- hydroxy piperidine - Google Patents [patents.google.com]
- 6. CN110759853B - Preparation method of (S) -N-BOC-3-hydroxy piperidine - Google Patents [patents.google.com]
- 7. CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction - Google Patents [patents.google.com]
Safety Operating Guide
Safe Disposal of (S)-1-Boc-3-hydroxypiperidine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of (S)-1-Boc-3-hydroxypiperidine, a common reagent in organic synthesis. Adherence to these guidelines will minimize health risks, prevent environmental contamination, and ensure regulatory compliance.
This compound is classified as a skin, eye, and respiratory irritant.[1][2][3][4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. Unused or waste this compound and any contaminated materials should be treated as hazardous chemical waste.[1][2][3][5][6][7]
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves are mandatory.[1]
-
Eye Protection: Safety glasses or goggles should be worn.[1]
-
Lab Coat: A standard laboratory coat is required to protect against skin contact.[1]
-
Respiratory Protection: If working with the solid form where dust may be generated, a dust mask or respirator is recommended.[4]
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3][6][8] Avoid generating dust and keep the container tightly closed when not in use.[1][2][3][6]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[1][3] Avoid creating dust. For liquid spills, absorb the material with an inert absorbent, such as sand or diatomaceous earth, and collect it into a designated waste container.[8]
-
Decontamination: Clean the spill area thoroughly with soap and water.[1][2]
Disposal Procedure
The primary method for the disposal of this compound and its contaminated containers is through a licensed and approved waste disposal service.[1][2][3][6][7][8]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Place unused or waste this compound into a clearly labeled, sealed container.
-
Any materials contaminated with the compound, such as gloves, absorbent pads, and empty containers, should also be collected in a designated hazardous waste container.[9]
-
-
Labeling:
-
Clearly label the waste container with the chemical name "this compound" and appropriate hazard symbols.
-
-
Storage:
-
Professional Disposal:
Important Considerations:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.[8]
-
Environmental Precautions: Prevent the chemical from entering the environment.[3][8]
Quantitative Safety Data Summary
| Property | Value | Reference |
| Molecular Formula | C10H19NO3 | [4] |
| Molecular Weight | 201.26 g/mol | [4] |
| Melting Point | 34-40 °C | [4] |
| Flash Point | >110 °C (>230 °F) - closed cup | [4] |
| Hazard Statements | H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [4] |
Disposal Workflow Diagram
Caption: Disposal Workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. (S)-1-叔丁氧羰基-3-羟基哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. 1-Boc-3-hydroxypiperidine - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Essential Safety and Operational Guidance for Handling (S)-1-Boc-3-hydroxypiperidine
(S)-1-Boc-3-hydroxypiperidine is a key chiral intermediate used in the synthesis of pharmaceuticals, such as the anticancer drug ibrutinib.[1][2][3] As a valuable laboratory chemical, adherence to strict safety protocols is paramount to ensure the well-being of researchers and maintain a safe laboratory environment. This document provides essential, immediate safety and logistical information for handling this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1][4][5][6][7][8] The primary hazards associated with this chemical are:
-
Skin Irritation (Category 2): Causes skin irritation.[1][4][5][6][7][8]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][4][5][6][7][8]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1][4][5][6][7][8]
The signal word for this chemical is "Warning".[4][5][6][7]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | To prevent skin contact and irritation.[4] |
| Eye/Face Protection | Tightly fitting safety goggles or face shield (conforming to EN 166 or NIOSH standards). | To protect eyes from splashes and dust, preventing serious eye irritation.[4] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. For larger quantities or risk of splashing, consider impervious clothing. | To prevent skin contact and contamination of personal clothing.[4] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher is recommended, especially when handling the powder form or in poorly ventilated areas. | To prevent inhalation of dust and subsequent respiratory irritation.[9] |
Operational and Disposal Plans
Handling and Storage:
Proper handling and storage procedures are critical to maintaining the integrity of the compound and the safety of the laboratory.
| Procedure | Guideline |
| Handling | - Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][5][6][7] - Wash hands and any exposed skin thoroughly after handling.[1][5][6][7] - Use only outdoors or in a well-ventilated area.[1][5][6][7] - Ensure eyewash stations and safety showers are close to the workstation.[5] |
| Storage | - Store in a cool, dry, and well-ventilated place.[1][2] - Keep the container tightly closed.[1][5][6] - The storage area should be locked.[1][4][5][6] - Keep away from sources of ignition and strong oxidizing agents.[1][5] |
Disposal:
Dispose of this compound and its container in accordance with local, state, and federal regulations.[4][5][6] The material should be disposed of at an approved waste disposal plant.[5] Do not let the chemical enter drains.[6]
Experimental Protocols: Emergency First Aid
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Inhalation | - Remove the person to fresh air and keep them comfortable for breathing.[4][5][6] - If the person feels unwell, call a POISON CENTER or doctor.[5] |
| Skin Contact | - Take off contaminated clothing immediately.[4][5][6] - Wash the affected skin with plenty of soap and water.[1][5] - If skin irritation occurs, get medical advice/attention.[4][5][6] - Wash contaminated clothing before reuse.[4][5][6] |
| Eye Contact | - Rinse cautiously with water for several minutes.[1][4][5][6] - Remove contact lenses, if present and easy to do. Continue rinsing.[1][4][5][6] - If eye irritation persists, get medical advice/attention.[5] |
| Ingestion | - Clean mouth with water and drink plenty of water afterwards.[5] - If you feel unwell, call a POISON CENTER or doctor.[10] |
Visualized Workflows
The following diagrams illustrate the safe handling workflow and emergency first aid procedures for this compound.
References
- 1. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 2. This compound CAS NO 143900-44-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. This compound | 143900-44-1 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. gerpac.eu [gerpac.eu]
- 10. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
